TCS PrP Inhibitor 13
Description
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAVFKZPGQEGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372801 | |
| Record name | ST51035799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34320-83-7 | |
| Record name | ST51035799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Core Mechanism of TCS PrP Inhibitor 13: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for TCS PrP Inhibitor 13, a potent anti-prion agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its inhibitory activities, delineates key experimental protocols, and visualizes its proposed signaling pathways.
Core Inhibitory Activity
This compound, a pyrazolone derivative, has demonstrated significant efficacy in inhibiting the accumulation of protease-resistant prion protein (PrP-res), the pathogenic isoform of the prion protein. The seminal work by Kimata et al. (2007) established its potent anti-prion properties.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key efficacy data.
| Parameter | Cell Line | Value | Reference |
| IC50 | ScN2a (mouse neuroblastoma) | 3 nM | [1] |
| IC50 | F3 (prion-infected N2a subclone) | 3 nM | [1] |
Mechanism of Action
While the complete mechanism of action is still under investigation, current evidence suggests that this compound's primary mode of action is the direct inhibition of PrP-res accumulation.[1] Studies have indicated that its mechanism is not associated with antioxidant activities, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1]
In addition to its anti-prion effects, this compound has been shown to induce apoptosis in Schwannoma cells. This activity is linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Proposed Signaling Pathway in Schwannoma Cell Apoptosis
This compound is proposed to induce apoptosis in Schwannoma cells by downregulating the Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK) signaling pathways. This cascade ultimately leads to the activation of apoptotic processes.
References
Pyrazolone Derivatives as a Promising Class of Anti-Prion Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The causative agent is the misfolded prion protein (PrPSc), which templates the conversion of the normal cellular prion protein (PrPC) into the pathogenic isoform. This accumulation of PrPSc leads to neuronal loss, spongiform degeneration, and ultimately, death. The development of compounds that can inhibit this conversion is a primary therapeutic strategy. Among the various chemical scaffolds investigated, pyrazolone derivatives have emerged as a potent class of anti-prion compounds. This technical guide provides an in-depth overview of the current knowledge on pyrazolone derivatives as inhibitors of prion propagation, focusing on their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to Pyrazolone Derivatives
Pyrazolone is a five-membered heterocyclic scaffold that has been extensively used in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] More recently, certain pyrazolone derivatives have demonstrated significant efficacy in inhibiting the formation of protease-resistant PrPSc in cellular models of prion disease.[3][4] This has spurred further investigation into their potential as therapeutic agents for prion diseases.
Quantitative Data on Anti-Prion Activity
The anti-prion activity of pyrazolone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in prion-infected cell lines. The most commonly used cell line is the mouse neuroblastoma cell line (N2a) chronically infected with a scrapie strain, such as ScN2a.[5][6]
Table 1: In Vitro Anti-Prion Activity of Pyrazolone and Diphenylpyrazole Derivatives
| Compound ID | Structure/Description | Cell Line | IC50/EC50 | Reference |
| Compound 13 | 3-(4-nitrophenyl)-5-methyl-1-phenyl-1H-pyrazol-4(5H)-one | ScN2a, F3 | 3 nM | [3] |
| DPP-1 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol | SMB, ScN2a | 0.6 µM, 1.2 µM | [7][8] |
| DPP-2 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]phenol | ScN2a | - | [7] |
| DPP-3 | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | ScN2a | - | [7] |
| Anle138b | 3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | vCJD, RML | 7.1 µM, 7.3 µM | [8] |
Table 2: In Vivo Efficacy of Diphenylpyrazole Derivatives in Prion-Infected Mice
| Compound ID | Animal Model | Prion Strain | Dosing Regimen | Increase in Survival Time | Reference |
| DPP derivative | C57BL/6 and Tga20 mice | Scrapie | Intraperitoneal and oral application | Delayed onset by 37-42 days | [7] |
| Anle138b | Mice | Various | - | Prolonged survival | [8] |
Experimental Protocols
In Vitro Anti-Prion Compound Screening: ScN2a Cell-Based Assay
The ScN2a cell-based assay is a cornerstone for the initial screening and evaluation of anti-prion compounds.[5][6]
Objective: To determine the ability of a test compound to inhibit the accumulation of protease-resistant PrPSc in a chronically prion-infected neuronal cell line.
Materials:
-
ScN2a cells (mouse neuroblastoma cells infected with a scrapie strain, e.g., RML or 22L)
-
Uninfected N2a cells (for control)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc SC)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Anti-PrP antibody (e.g., 6D11, 3F4)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed ScN2a cells in 6-well or 12-well plates at a density that allows for several days of growth.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-prion compound).
-
Incubation: Incubate the cells for 3-5 days.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Proteinase K Digestion: Adjust the protein concentration of each lysate to be equal. Treat a portion of each lysate with a specific concentration of Proteinase K (e.g., 20 µg/mL) for a defined time (e.g., 30 minutes at 37°C) to digest PrPC and other cellular proteins. The remaining PrPSc is resistant to this digestion.
-
Stop Digestion: Stop the PK digestion by adding a PK inhibitor.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary anti-PrP antibody.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the PrPSc bands. The IC50 value is the concentration of the compound that reduces the PrPSc signal by 50% compared to the vehicle-treated control.
In Vivo Efficacy Testing in Mouse Models of Prion Disease
In vivo studies are crucial to assess the therapeutic potential of anti-prion compounds in a whole-organism context.[7][9]
Objective: To determine if a test compound can delay the onset of clinical signs and/or prolong the survival time of prion-infected mice.
Materials:
-
Wild-type or transgenic mice susceptible to prion disease (e.g., C57BL/6, Tga20)
-
Prion inoculum (e.g., brain homogenate from a scrapie-infected mouse)
-
Test compound formulated for in vivo administration (e.g., in drinking water, food, or for injection)
-
Cages and animal care facilities compliant with ethical guidelines
Procedure:
-
Animal Inoculation: Intracerebrally inoculate mice with a standardized dose of prion inoculum.
-
Compound Administration:
-
Prophylactic treatment: Begin administration of the test compound before or at the time of inoculation.
-
Therapeutic treatment: Begin administration at a specific time point after inoculation, potentially after the appearance of early clinical signs.
-
Administer the compound via a chosen route (e.g., oral gavage, intraperitoneal injection, mixed in food or water). Include a vehicle-treated control group.
-
-
Clinical Monitoring: Monitor the mice daily for the onset and progression of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis, poor grooming).
-
Endpoint Determination: The primary endpoints are the incubation period (time from inoculation to the onset of terminal clinical signs) and the survival time.
-
Neuropathological and Biochemical Analysis: At the terminal stage of the disease, euthanize the mice and collect their brains. Analyze the brains for:
-
PrPSc deposition: by Western blotting after PK digestion or immunohistochemistry.
-
Spongiform changes: by histological analysis (H&E staining).
-
Astrogliosis: by immunohistochemistry for GFAP.
-
-
Data Analysis: Compare the incubation period and survival time between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Mechanism of Action and Cellular Pathways
The precise mechanism of action of pyrazolone derivatives as anti-prion compounds is not yet fully elucidated. However, studies have shown that their activity is not correlated with antioxidant or radical scavenging properties.[3][4] This suggests a more specific interaction with components of the prion propagation pathway.
The conversion of PrPC to PrPSc is a complex process that is thought to occur on the cell surface or within the endocytic pathway.[10]
Caption: Cellular pathway of PrPC to PrPSc conversion and potential inhibition by pyrazolone derivatives.
Pyrazolone derivatives may exert their anti-prion effect by:
-
Stabilizing the PrPC conformation: Preventing its misfolding into the PrPSc state.
-
Binding to PrPC or PrPSc: Directly interfering with the template-assisted conversion process.
-
Altering the cellular trafficking of PrP: Shuttling PrPC to a cellular compartment where conversion to PrPSc is less likely to occur.
-
Enhancing the clearance of PrPSc: Promoting its degradation through cellular pathways like the lysosomal or proteasomal systems.
Further research is needed to identify the specific molecular target(s) of pyrazolone derivatives and to fully understand their mechanism of action.
Experimental and Logical Workflow
The discovery and development of pyrazolone derivatives as anti-prion compounds follow a logical workflow from initial screening to preclinical evaluation.
Caption: General workflow for the discovery and development of anti-prion compounds.
Conclusion and Future Directions
Pyrazolone derivatives represent a highly promising class of small molecules for the development of therapeutics for prion diseases. Their potent activity in cellular models and initial success in animal models warrant further investigation. Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the Mechanism of Action: Identifying the direct molecular target(s) and understanding how these compounds interfere with the prion conversion process.
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and ensure adequate brain penetration.
-
In Vivo Efficacy in a Broader Range of Prion Strains and Animal Models: To assess the broad-spectrum anti-prion activity of these compounds.
The continued development of pyrazolone derivatives could lead to the first effective disease-modifying therapy for these devastating neurodegenerative disorders.
References
- 1. japsonline.com [japsonline.com]
- 2. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of high-throughput screening approaches used for anti-prion small molecule discovery [cureffi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease | PLOS Pathogens [journals.plos.org]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
Technical Guide: Discovery and Development of TCS PrP Inhibitor 13
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a compound specifically named "TCS PrP Inhibitor 13" is scarce. The data presented here is based on available information for a closely related or identical compound, TCS 455-13, identified as an inhibitor of prion protein accumulation. This guide synthesizes the limited available data with established methodologies in the field of prion disease research to provide a comprehensive overview.
Introduction to Prion Diseases and Therapeutic Strategies
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. These diseases are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and spongiform degeneration.
A primary therapeutic strategy for prion diseases is the inhibition of the conversion of PrPC to PrPSc. This can be achieved by either stabilizing the structure of PrPC, reducing its expression levels, or preventing its interaction with PrPSc. The discovery of small molecules that can interfere with this conversion process is a major focus of drug development efforts in this field.
Discovery of this compound (TCS 455-13)
TCS 455-13 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of PrPSc accumulation in cultured cells. This compound belongs to a series of 2-aminopyridine-3,5-dicarbonitriles and was selected for its potent activity in cellular models of prion disease.
High-Throughput Screening Workflow
The general workflow for identifying PrPSc inhibitors from a chemical library is outlined below. This process involves primary screening to identify initial hits, followed by secondary assays to confirm activity and rule out non-specific effects.
Quantitative Data for TCS 455-13
The following table summarizes the key quantitative data reported for TCS 455-13 in inhibiting prion accumulation in a mouse neuronal cell line (ScN2a).
| Parameter | Value | Cell Line | Prion Strain | Reference |
| IC50 | ~5 µM | ScN2a | RML |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of PrPSc inhibitors.
Cell-Based Prion Propagation Assay
This assay is the primary method for screening and quantifying the efficacy of compounds in inhibiting PrPSc formation in cultured cells.
Objective: To determine the IC50 of a test compound for inhibiting PrPSc accumulation.
Materials:
-
Prion-infected neuroblastoma cells (e.g., ScN2a)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (e.g., TCS 455-13) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 6D11)
Procedure:
-
Cell Plating: Seed ScN2a cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 3-5 days). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with a specific concentration of Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.
-
PK Inactivation: Stop the PK digestion by adding a stop solution and incubating at a high temperature.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-PrP antibody.
-
Quantification: Detect the PrPSc signal using a chemiluminescent substrate and quantify the band intensities.
-
Data Analysis: Plot the PrPSc signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity Assay
This assay is performed to ensure that the observed reduction in PrPSc is not due to general toxicity of the compound.
Objective: To determine the concentration at which the test compound is toxic to the cells.
Materials:
-
Uninfected neuroblastoma cells (e.g., N2a)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Test compound
Procedure:
-
Cell Plating and Treatment: Plate N2a cells and treat them with the same serial dilution of the test compound as in the prion propagation assay.
-
Incubation: Incubate for the same duration as the primary assay.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Signaling Pathways and Mechanism of Action
The precise mechanism of action for TCS 455-13 has not been fully elucidated. However, many anti-prion compounds are thought to act by either directly binding to PrPC and stabilizing its native conformation or by interfering with cellular pathways that are co-opted for prion propagation.
Future Directions and Conclusion
While this compound (TCS 455-13) has demonstrated potent activity in cellular models, further development would require a comprehensive lead optimization program. This would involve:
-
Structure-Activity Relationship (SAR) Studies: To improve potency and drug-like properties.
-
In-depth Mechanistic Studies: To elucidate the precise molecular target and mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of prion disease.
Cellular Targets of TCS PrP Inhibitor 13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS PrP Inhibitor 13, a pyrazolone derivative identified as 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, is a potent anti-prion agent. Its primary mechanism of action is the inhibition of protease-resistant prion protein (PrP-res) accumulation, a key event in the pathogenesis of transmissible spongiform encephalopathies (TSEs).[1] This inhibitor has demonstrated remarkable efficacy in cell-based models of prion disease. Furthermore, evidence from commercial datasheets suggests that this compound exerts additional cellular effects, including the modulation of key signaling pathways involved in cell survival and proliferation, and the induction of apoptosis in specific cell types. This technical guide provides a comprehensive overview of the known cellular targets of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and workflows.
Core Activity: Inhibition of PrP-res Accumulation
The principal and most well-documented activity of this compound is its potent inhibition of the accumulation of the disease-associated, protease-resistant form of the prion protein (PrP-res or PrPSc).
Quantitative Data
The inhibitory potency of this compound on PrP-res accumulation has been quantified in prion-infected murine neuroblastoma cell lines.
| Compound | Cell Line | Prion Strain | IC50 (nM) | Reference |
| This compound | ScN2a | RML | 3 | [1] |
| This compound | F3 | Fukuoka-1 | 3 | [1] |
Experimental Protocol: PrP-res Accumulation Assay in ScN2a Cells
This protocol outlines the methodology for assessing the inhibition of PrP-res accumulation in scrapie-infected neuroblastoma cells (ScN2a).
1. Cell Culture and Treatment:
- ScN2a cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO).
- Cells are incubated for four days at 37°C in a 5% CO2 atmosphere.
2. Cell Lysis:
- After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- Cells are lysed in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate).
3. Proteinase K (PK) Digestion:
- The cell lysates are collected, and the total protein concentration is determined using a standard assay (e.g., BCA assay).
- Aliquots of the lysates are treated with Proteinase K (e.g., at a final concentration of 20 µg/mL) for 30-60 minutes at 37°C to digest the normal cellular prion protein (PrPC).
- The digestion is stopped by adding a protease inhibitor (e.g., Pefabloc SC).
4. Detection of PrP-res (Dot Blot/Western Blot):
- For Dot Blot: The PK-treated lysates are spotted onto a nitrocellulose or PVDF membrane.
- For Western Blot: The PK-treated lysates are run on an SDS-PAGE gel and transferred to a PVDF membrane.
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- The membrane is incubated with a primary antibody against PrP (e.g., anti-PrP antibody R30 or 6D11) overnight at 4°C.
- The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- After further washes, the PrP-res signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Quantification:
- The intensity of the dots or bands is quantified using densitometry software (e.g., ImageJ).
- The percentage of PrP-res inhibition is calculated relative to the vehicle-treated control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow: PrP-res Accumulation Assay
Effects on Cellular Signaling Pathways and Apoptosis
While the primary literature has focused on the anti-prion activity of this compound, data from commercial supplier MedChemExpress indicates that the compound also modulates several key cellular signaling pathways, particularly in Schwannoma cells.[2] It is important to note that detailed peer-reviewed studies quantifying these effects and elucidating the underlying mechanisms are not currently available. The information presented here is based on the summary provided by the commercial vendor.
Summary of Effects on Cellular Targets
The following table summarizes the reported effects of this compound on various cellular targets in Schwannoma cells. Quantitative data (e.g., IC50 values for inhibition of these targets) are not available in the public domain.
| Target | Effect | Cell Type | Reference |
| Total ERK1/2 | Significant reduction | Schwannoma cells | [2] |
| Phospho-AKT (pAKT) | Significant reduction | Schwannoma cells | [2] |
| Total FAK | Significant reduction | Schwannoma cells | [2] |
| Cyclin D1 | Significant reduction | Schwannoma cells | [2] |
| PrPC | Significant reduction | Schwannoma cells | [2] |
| Cleaved Caspase-3 | Significant increase | Schwannoma cells | [2] |
| Ki67-positive cells | Significant reduction | Schwannoma cells | [2] |
Postulated Signaling Pathway
Based on the reported targets, this compound appears to interfere with critical pro-survival and proliferation pathways, ultimately leading to apoptosis. The reduction in Focal Adhesion Kinase (FAK) can lead to downstream inhibition of the PI3K/AKT and MAPK/ERK signaling cascades. Both of these pathways are crucial for cell survival, proliferation, and cell cycle progression. The observed reduction in Cyclin D1, a key regulator of the G1/S phase transition, is consistent with an anti-proliferative effect. The increase in cleaved caspase-3 is a hallmark of apoptosis execution.
Representative Experimental Protocols
The following are representative protocols for the types of experiments that would be used to determine the effects of this compound on the signaling pathways and apoptosis.
1. Cell Culture and Treatment:
- Schwannoma cells are seeded in 6-well plates and grown to ~70-80% confluency.
- Cells are treated with various concentrations of this compound for a specified time period (e.g., 24 hours).
2. Protein Extraction:
- Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
- Protein concentration is determined using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel.
- Proteins are separated by electrophoresis and transferred to a PVDF membrane.
- The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
- The membrane is incubated overnight at 4°C with primary antibodies specific for pAKT, total AKT, pERK, total ERK, FAK, Cyclin D1, or cleaved caspase-3. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
- The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.
- The signal is detected using an ECL substrate.
4. Quantification:
- Band intensities are quantified using densitometry.
- The levels of phosphorylated or target proteins are normalized to their respective total protein levels or the loading control.
1. Cell Treatment:
- Schwannoma cells are treated with this compound as described above.
2. Cell Staining:
- Adherent and floating cells are collected and washed with cold PBS.
- Cells are resuspended in 1X Annexin V binding buffer.
- Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
- The cells are incubated for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- The stained cells are analyzed by flow cytometry.
- FITC and PI fluorescence are detected.
- The cell population is gated into four quadrants:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
4. Data Analysis:
- The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.
Conclusion
This compound is a highly potent inhibitor of PrP-res accumulation, making it a valuable tool for prion disease research. While its anti-prion activity is well-documented with a clear IC50 value, its effects on other cellular targets and signaling pathways are less characterized in the peer-reviewed literature. The available data suggests that this compound may also possess anti-proliferative and pro-apoptotic properties through the modulation of the FAK/PI3K/AKT and ERK signaling pathways. Further research is required to provide quantitative data on these effects and to elucidate the precise molecular mechanisms and the potential interplay between its anti-prion activity and its impact on these fundamental cellular processes.
References
Structure-Activity Relationship of Pyrazolone Prion Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic isoform (PrPSc) is a central event in the pathogenesis of these diseases. Consequently, inhibiting this conversion is a primary therapeutic strategy. Pyrazolone-based compounds have emerged as a promising class of small molecules with potent anti-prion activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolone and its derivatives as prion inhibitors. It summarizes quantitative data, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.
Introduction to Pyrazolone-Based Prion Inhibitors
The pyrazolone scaffold is a versatile heterocyclic motif that has been explored for a wide range of biological activities.[1] In the context of prion diseases, derivatives of pyrazolone, particularly 3,5-diphenylpyrazoles (DPP), have demonstrated significant efficacy in inhibiting the formation of PrPSc in both cell-based and in vivo models.[2] One of the most notable compounds from this class is anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], which has shown broad anti-prion activity and has been investigated for its potential in treating various neurodegenerative diseases characterized by protein aggregation.[3][4]
The mechanism of action for many pyrazolone-based prion inhibitors is thought to involve the direct modulation of pathogenic oligomer formation, thereby preventing the aggregation and accumulation of PrPSc.[3][5] This guide will delve into the specific structural features of pyrazolone derivatives that contribute to their anti-prion potency.
Structure-Activity Relationship (SAR) of Pyrazolone Derivatives
The anti-prion activity of pyrazolone compounds is highly dependent on the nature and position of substituents on the pyrazolone core and its associated phenyl rings.
Diphenylpyrazole (DPP) Derivatives
Initial high-throughput screening of a 10,000-compound library identified 3,5-diphenylpyrazole (DPP) derivatives as potent inhibitors of PrPSc formation.[2]
Table 1: SAR of Diphenylpyrazole (DPP) Derivatives
| Compound ID | R1 (Position 5 of Pyrazole) | R2 (Position 3 of Pyrazole) | IC50 (µM) in ScN2a cells | IC50 (µM) in SMB cells | Reference |
| DPP-1 | 3-fluorophenyl | 5-methylphenol | 1.2 | 0.6 | [2] |
ScN2a: Scrapie-infected mouse neuroblastoma cells. SMB: Scrapie mouse brain cells.
A key finding from SAR studies on DPP derivatives is that the substitution pattern on the phenyl rings significantly influences activity. For instance, the most effective DPP derivative identified in one study, DPP-1, features a 3-fluorophenyl group and a 5-methylphenol group.[2]
Other Pyrazolone Derivatives
A separate study investigated a series of pyrazolone derivatives, revealing that potent anti-prion activity could be achieved with different substitution patterns.
Table 2: SAR of Various Pyrazolone Derivatives
| Compound ID | Core Structure | R Group | IC50 (nM) in ScN2a and F3 cells | Reference |
| 13 | Pyrazolone | 3-(4-nitrophenyl) | 3 | [6] |
F3: A cell line highly susceptible to Fukuoka-1 strain of Gerstmann-Sträussler-Scheinker syndrome.
Interestingly, for this series of compounds, a direct correlation between the position and class of substituents and the inhibitory activity was not observed. This suggests that physicochemical properties, rather than specific substituent interactions, may play a more dominant role in their mechanism of action.[6] Compound 13 , a 3-(4-nitrophenyl) derivative, demonstrated remarkable potency with an IC50 value of 3 nM in both ScN2a and F3 cell lines.[6]
Anle138b and its Analogs
Anle138b is a diphenylpyrazole derivative that has been extensively studied. Its unique substitution pattern contributes to its potent anti-oligomerization activity.
Table 3: Activity of Anle138b against different prion strains
| Compound | Prion Strain | EC50 (µM) in PMCA | Reference |
| Anle138b | vCJD (human) | 7.1 | |
| Anle138b | RML (mouse) | 7.3 |
PMCA: Protein Misfolding Cyclic Amplification.
Anle138b has demonstrated efficacy against a wide range of human and animal prion strains, highlighting its potential as a broad-spectrum anti-prion therapeutic.[3][4]
Experimental Protocols
The evaluation of pyrazolone-based prion inhibitors relies on a set of specialized in vitro and in vivo assays.
In Vitro Prion Inhibition Assay in ScN2a Cells
This cell-based assay is a cornerstone for the initial screening and characterization of anti-prion compounds.
3.1.1. Materials
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
SDS-PAGE reagents
-
PVDF membrane
-
Primary anti-PrP antibody (e.g., 6D11)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
3.1.2. Protocol
-
Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Seed approximately 20,000 cells per well in a 96-well plate. The following day, treat the cells with various concentrations of the test compounds for 4-5 days.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in 100 µL of lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with 20 µg/mL Proteinase K for 60 minutes at 37°C to digest PrPC. Stop the reaction by adding PMSF to a final concentration of 2 mM.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the PrPSc signal using a chemiluminescent substrate.
-
-
Quantification: Quantify the band intensities to determine the IC50 value of the compound.
In Vivo Efficacy in Prion-Infected Mice
Animal models are crucial for evaluating the therapeutic potential of lead compounds.
3.2.1. Materials
-
Wild-type (e.g., C57BL/6) or PrP-overexpressing (e.g., tga20) mice
-
Prion inoculum (e.g., RML strain brain homogenate)
-
Test compound formulated for administration (e.g., in feed or for oral gavage/intraperitoneal injection)
-
Anesthetic
-
Stereotaxic apparatus for intracerebral inoculation
3.2.2. Protocol
-
Inoculum Preparation: Prepare a 10% (w/v) brain homogenate from a terminally ill, RML prion-infected mouse in sterile PBS.[7] Further dilute to the desired concentration (e.g., 1%) for inoculation.
-
Inoculation: Anesthetize mice and intracerebrally inoculate them with 30 µL of the prion inoculum.[7]
-
Compound Administration: Begin treatment at a predetermined time point post-inoculation (for therapeutic studies) or prior to inoculation (for prophylactic studies). Administer the compound daily or as required via the chosen route (e.g., mixed in chow, oral gavage, or IP injection).
-
Clinical Monitoring: Monitor the mice daily for the onset of clinical signs of prion disease, such as ataxia, tremors, rigidity, and weight loss.
-
Endpoint: The primary endpoint is the incubation period, defined as the time from inoculation to the onset of terminal disease. Euthanize mice upon reaching the terminal stage of the disease.
-
Analysis: Compare the mean incubation period of the treated group to the placebo-treated control group. A significant increase in the incubation period indicates therapeutic efficacy. Brain tissue can be collected for histological and biochemical analysis of PrPSc levels.
Visualizing Pathways and Workflows
Mechanism of Action of Anle138b
Anle138b is believed to act by directly binding to and modulating the structure of pathogenic PrP oligomers, thereby preventing their further aggregation into larger, disease-associated fibrils.
Caption: Proposed mechanism of Anle138b as an oligomer modulator.
Experimental Workflow for In Vitro Screening
The process of identifying and characterizing pyrazolone-based prion inhibitors in a cell-based model follows a structured workflow.
Caption: Workflow for screening pyrazolone inhibitors in ScN2a cells.
Logical Relationship in In Vivo Therapeutic Study
An in vivo study is designed to assess the effect of a pyrazolone compound on the progression of prion disease in an animal model.
Caption: Logical flow of an in vivo therapeutic efficacy study.
Conclusion
Pyrazolone-based compounds represent a highly promising class of inhibitors for the therapeutic intervention of prion diseases. The structure-activity relationship studies have highlighted the importance of the substitution patterns on the pyrazolone core and associated aryl rings for potent anti-prion activity. The diphenylpyrazole, anle138b, stands out as a lead candidate due to its ability to modulate pathogenic oligomer formation across various prion strains. The experimental protocols detailed in this guide provide a framework for the continued discovery and development of novel pyrazolone derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy in vivo and ultimately translate these findings into clinical applications for patients suffering from these devastating neurodegenerative disorders.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.goettingen-research-online.de [publications.goettingen-research-online.de]
- 6. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Unraveling the Efficacy of TCS PrP Inhibitor 13: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular basis for the efficacy of TCS PrP Inhibitor 13, a potent anti-prion agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization. While the precise molecular target remains to be fully elucidated, this guide offers a foundational understanding of this promising therapeutic candidate.
Executive Summary
This compound, a novel pyrazolone derivative, has demonstrated exceptional potency in inhibiting the accumulation of protease-resistant prion protein (PrP-res), the pathogenic hallmark of transmissible spongiform encephalopathies (TSEs). With an IC50 value in the low nanomolar range, this compound represents a significant lead in the search for effective anti-prion therapeutics. Initial studies have ruled out antioxidant activity as its primary mechanism, pointing towards a more specific interaction with the prion protein conversion cascade. This document details the current knowledge surrounding this compound, including its quantitative efficacy and the experimental frameworks used for its evaluation.
Molecular Profile and Efficacy
This compound was identified as the most potent compound in a series of synthesized pyrazolone derivatives designed to prevent the formation of PrP-res[1].
Quantitative Efficacy Data
The inhibitory activity of this compound on the accumulation of PrP-res has been quantified in multiple cell lines, demonstrating consistently high potency.
| Compound | Cell Line | Prion Strain | IC50 (nM) | Reference |
| This compound | ScN2a | RML | 3 | [1] |
| This compound | F3 | Fukuoka-1 | 3 | [1] |
Table 1: In vitro efficacy of this compound in inhibiting PrP-res accumulation in prion-infected neuroblastoma cell lines.
Proposed Molecular Basis of Efficacy
The precise molecular mechanism by which this compound exerts its anti-prion activity has not been definitively established. The initial research by Kimata et al. (2007) confirmed that its function is not attributable to non-specific antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities[1]. This suggests a more targeted mechanism of action, likely involving direct or indirect interference with the prion conversion process.
Based on the known pathways of prion pathogenesis, several hypotheses for the inhibitor's mechanism can be proposed:
-
Stabilization of Cellular Prion Protein (PrPC): The inhibitor may act as a pharmacological chaperone, binding to the normal cellular prion protein (PrPC) and stabilizing its native conformation. This would reduce the availability of partially unfolded intermediates, which are thought to be critical for the conversion to the pathogenic scrapie isoform (PrPSc).
-
Inhibition of PrPC-PrPSc Interaction: The compound might bind to either PrPC or PrPSc at a site that is crucial for their interaction, thereby sterically hindering the template-assisted misfolding process.
-
Modulation of Cellular Trafficking: this compound could potentially alter the cellular localization of PrPC, diverting it from the cellular compartments where the conversion to PrPSc is believed to occur, such as lipid rafts or endocytic pathways.
-
Enhancement of PrPSc Clearance: The inhibitor might stimulate cellular pathways responsible for the degradation and clearance of misfolded PrPSc aggregates, such as the lysosomal or proteasomal pathways.
Further research, including binding assays with recombinant PrP, cellular thermal shift assays (CETSA), and structural biology studies, is required to elucidate the exact molecular target and mechanism.
Signaling Pathway Diagrams
The following diagrams illustrate potential points of intervention for an anti-prion compound like this compound within the general prion conversion pathway.
References
In-Depth Technical Guide: The Impact of TCS PrP Inhibitor 13 on Prion Protein Conformation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). This conversion is a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of a potent anti-prion compound, referred to as TCS PrP Inhibitor 13 (a pyrazolone derivative), and its effect on prion protein conformation. The document details the quantitative data available for this inhibitor, the experimental protocols used for its characterization, and visual representations of the underlying scientific workflows and proposed mechanisms.
Introduction to Prion Protein Misfolding and Therapeutic Inhibition
The central event in prion diseases is the structural transformation of the predominantly α-helical PrPC into the β-sheet-rich PrPSc. This pathogenic isoform is prone to aggregation and is partially resistant to protease digestion, leading to its accumulation in the central nervous system and subsequent neurodegeneration. A key strategy in the development of therapeutics for prion diseases is the identification of small molecules that can inhibit the formation of PrPSc.
A promising class of such inhibitors is the pyrazolone derivatives. Research has identified a specific compound within this series, 3-(4-nitrophenyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, designated as compound 13 in the primary literature and referred to herein as this compound, which demonstrates remarkable activity in inhibiting the accumulation of protease-resistant PrPSc[1].
Quantitative Data for this compound
The primary quantitative measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) in cell-based assays. This value represents the concentration of the inhibitor required to reduce the accumulation of protease-resistant PrP (PrP-res) by 50%.
| Compound Name | Cell Line | IC50 (nM) | Reference |
| This compound | ScN2a (mouse neuroblastoma) | 3 | [1] |
| This compound | F3 (human neuroblastoma) | 3 | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's anti-prion activity.
Inhibition of Protease-Resistant Prion Protein (PrP-res) Accumulation in Cell Culture
This assay is fundamental to screening for and quantifying the activity of anti-prion compounds. The protocol is adapted from the methodologies described by Doh-ura et al. (2000) and Kuwahara et al. (1999).
Objective: To determine the concentration-dependent effect of a test compound on the accumulation of PrP-res in prion-infected neuronal cell lines.
Materials:
-
ScN2a (scrapie-infected mouse neuroblastoma) or F3 (prion-infected human neuroblastoma) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and detergents)
-
Proteinase K
-
SDS-PAGE reagents and equipment
-
Western blotting apparatus
-
Anti-PrP monoclonal antibody
Procedure:
-
Cell Plating: Seed ScN2a or F3 cells in multi-well plates and culture until they reach a specified confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a defined period (e.g., several days).
-
Cell Lysis: Harvest the cells and prepare cell lysates using the lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with Proteinase K to digest PrPC, leaving the protease-resistant PrP-res intact.
-
Protein Denaturation and Electrophoresis: Denature the proteins in the digested lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF) and probe with an anti-PrP monoclonal antibody.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the PrP-res bands. Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Data Analysis: Plot the percentage of PrP-res inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cytotoxicity Assay
Objective: To ensure that the observed reduction in PrP-res is not due to general cellular toxicity of the compound.
Materials:
-
Uninfected N2a or other suitable neuronal cell line
-
Cell culture medium
-
Test compound (this compound)
-
MTT or similar viability reagent
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with the same concentrations of this compound as used in the PrP-res inhibition assay.
-
Viability Assessment: After the treatment period, add the MTT reagent to the cells. Live cells will metabolize MTT into a colored formazan product.
-
Quantification: Solubilize the formazan and measure the absorbance at a specific wavelength.
-
Data Analysis: Compare the absorbance of treated cells to that of untreated controls to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks related to the study of this compound.
References
Foundational Research on Pyrazolone-Based PrP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyrazolone-based inhibitors of the pathological prion protein (PrPSc). The discovery of this class of compounds has opened new avenues for the development of therapeutics against fatal neurodegenerative prion diseases. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core concepts and workflows.
Introduction to Pyrazolone-Based PrP Inhibitors
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are characterized by the accumulation of the misfolded, protease-resistant isoform (PrPSc) of the cellular prion protein (PrPC). A key therapeutic strategy is the identification of small molecules that can inhibit the conversion of PrPC to PrPSc or reduce the accumulation of PrPSc. Research has identified pyrazolone derivatives as a potent new class of anti-prion compounds.[1][2][3] A significant study synthesized and evaluated a series of pyrazolone derivatives, identifying several compounds with high efficacy in inhibiting the accumulation of protease-resistant PrP (referred to as PrP-res) in scrapie-infected neuroblastoma cell lines.[1][2][3]
Quantitative Data: In Vitro Anti-Prion Activity
The anti-prion activity of synthesized pyrazolone derivatives was primarily assessed by their ability to inhibit the accumulation of PrP-res in two different prion-infected murine neuroblastoma cell lines: ScN2a and F3. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized below.
| Compound ID | Structure | ScN2a IC50 (nM) | F3 IC50 (nM) |
| 13 | 3-(4-nitrophenyl)-5-hydroxy-5-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one | 3 | 3 |
| 1 | 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one | - | - |
| 4 | 3-isopropenyl-1-phenyl-1H-pyrazol-5(4H)-one | - | - |
| 18 | 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | - | - |
| Quinacrine | (Reference Compound) | 400 | - |
Note: Specific IC50 values for compounds 1, 4, and 18 were not explicitly provided in the primary source, but they were noted as having relatively high anti-prion activity. Compound 13 was identified as the most potent, being approximately 130 times more active than the reference anti-prion compound, quinacrine.[3]
In a separate line of research, 3,5-diphenylpyrazole (DPP) derivatives were also identified as potent inhibitors of PrPSc formation. The most effective of these, designated DPP-1, showed the following activity:
| Compound ID | Structure | SMB cells IC50 (µM) | ScN2a cells IC50 (µM) |
| DPP-1 | 3,5-diphenylpyrazole derivative | 0.6 | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the key experimental protocols used in the discovery and characterization of pyrazolone-based PrP inhibitors.
The synthesis of the pyrazolone compound library was primarily achieved through the condensation of a β-ketoester with a hydrazine compound.
-
Reaction: An equimolar mixture of the appropriate β-ketoester and a hydrazine derivative is refluxed in a solvent such as ethanol or acetic acid.[2]
-
Synthesis of Novel β-Ketoesters: For β-ketoesters that are not commercially available, they can be synthesized from corresponding acyl chlorides, nitriles, or ethyl esters.[2]
-
Specific Syntheses:
-
Amide Derivatives (e.g., Compound 9): Synthesized from a carboxylic acid precursor via an acyl chloride intermediate.[2]
-
4-Benzoyl Derivatives (e.g., Compound 18): Prepared from the reaction of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) with benzoyl chloride in the presence of calcium hydroxide (Ca(OH)2).[2]
-
This assay quantifies the ability of a compound to inhibit the formation of protease-resistant PrPSc in cultured cells.
-
Cell Culture: Scrapie-infected mouse neuroblastoma cells (ScN2a or F3) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release cellular proteins.
-
Proteinase K (PK) Digestion: A portion of the cell lysate is treated with Proteinase K to digest PrPC and other cellular proteins, leaving the protease-resistant PrPSc (PrP-res). The digestion is typically incubated at 37°C for 1 hour and then stopped by adding a protease inhibitor like PMSF.[4]
-
Centrifugation and Denaturation: The PK-treated samples are centrifuged at high speed to pellet the PrP-res. The resulting pellet is resuspended in a sample buffer and denatured by heating.[4]
-
Western Blotting: The denatured proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-PrP antibody to detect PrP-res.
-
Quantification: The intensity of the PrP-res bands is quantified and compared to untreated control cells to determine the percentage of inhibition.
-
IC50 Determination: The concentration of the compound that inhibits 50% of PrP-res accumulation (IC50) is calculated from dose-response curves.
Mechanism of Action Investigations
Initial studies into the mechanism of action of these pyrazolone derivatives investigated several possibilities.
-
Antioxidant Activity: The physicochemical and biochemical properties were examined, including antioxidant activities, hydroxyl radical scavenging, and SOD-like activities. The findings suggested that the anti-prion mechanism of these compounds is not correlated with these antioxidant properties.[1][2][3]
-
Cell-Free Conversion: For the related diphenylpyrazole (DPP) derivatives, a cell-free conversion assay was performed. The results showed that these compounds did not directly inhibit the conversion of PrPC to its protease-resistant form in this cell-free system, nor did they dissolve existing PrPSc aggregates. This suggests an indirect inhibitory mechanism within the cellular context.[5]
Further research is required to elucidate the precise molecular target and signaling pathway through which these pyrazolone-based compounds exert their anti-prion effects.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes described in this guide.
Caption: General synthesis workflow for pyrazolone derivatives.
Caption: Experimental workflow for in vitro anti-prion activity assay.
Caption: Logical diagram of the mechanism of action investigation.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiprion compounds that reduce PrPSc levels in dividing and stationary-phase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes for TCS PrP Inhibitor 13: In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PrP Inhibitor 13 is a potent small molecule inhibitor of the accumulation of the protease-resistant form of the prion protein (PrP-res or PrPSc), a key event in the pathogenesis of prion diseases.[1] In vitro studies have demonstrated its efficacy in cell-based models of prion infection.[1] Furthermore, this compound has been shown to induce apoptosis in neuroglioma cells and modulate key cellular signaling pathways, suggesting a broader potential in neurological disease research.[1]
These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effect on PrP-res accumulation in scrapie-infected neuroblastoma cells and the analysis of its impact on apoptosis and associated signaling pathways in neuroglioma cells.
Data Presentation
The following table summarizes the known quantitative data for this compound based on in vitro experiments.
| Parameter | Cell Line | Value | Reference |
| IC50 (PrP-res accumulation) | ScN2a, F3 | 3 nM | [1] |
| Effect on Protein Levels | Neuroglioma Cells | Significant decrease in total ERK1/2, pAKT, total FAK, Cyclin D1, and PrPC. Significant increase in cleaved caspase-3. | [1] |
Experimental Protocols
Inhibition of PrP-res Accumulation in ScN2a Cells
This protocol details the methodology to assess the efficacy of this compound in reducing the accumulation of protease-resistant PrP (PrP-res) in a chronically scrapie-infected mouse neuroblastoma cell line (ScN2a).
a. Cell Culture and Treatment:
-
Culture ScN2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed ScN2a cells in 6-well plates and allow them to reach 50-60% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) for 4 days. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 200 µL of lysis buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA) supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect the supernatant for protein concentration determination and subsequent analysis.
c. Proteinase K (PK) Digestion:
-
Normalize the protein concentration of all samples.
-
In a new tube, digest 50 µg of protein with 20 µg/mL of Proteinase K at 37°C for 30 minutes with agitation. The PK concentration may need optimization depending on the cell line and prion strain.
-
Stop the digestion by adding Pefabloc SC to a final concentration of 2 mM.
-
Centrifuge at 16,000 x g for 45 minutes at 4°C to pellet the PK-resistant PrP-res.
-
Carefully discard the supernatant and resuspend the pellet in 20 µL of 1X SDS-PAGE sample buffer.
d. Western Blotting for PrP-res Detection:
-
Boil the samples at 95-100°C for 10 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PrP (e.g., 6D11) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Apoptosis and Cell Signaling Analysis in Neuroglioma Cells
This section describes the protocols to investigate the pro-apoptotic effects of this compound and its influence on key signaling molecules in a human neuroglioma cell line.
a. Cell Culture and Treatment:
-
Culture neuroglioma cells (e.g., H4 or other suitable lines) in appropriate media and conditions.
-
Seed cells in 6-well or 12-well plates.
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM, as higher concentrations may be needed to observe effects on signaling pathways compared to PrP-res inhibition) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
b. Caspase-3 Activity Assay (Fluorometric):
-
Following treatment, lyse the cells according to the manufacturer's protocol for a caspase-3 activity assay kit.
-
The assay is based on the cleavage of a fluorogenic substrate (e.g., Ac-DEVD-AMC) by active caspase-3, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).
-
The increase in fluorescence is proportional to the caspase-3 activity.
c. Western Blot Analysis of Signaling Proteins:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Total FAK
-
Cyclin D1
-
Cleaved Caspase-3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and other target proteins to the loading control.
-
Mandatory Visualizations
Caption: Workflow for PrP-res Inhibition Assay.
Caption: Workflow for Apoptosis and Signaling Analysis.
References
Application Notes and Protocols for TCS PrP Inhibitor 13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PrP Inhibitor 13 is a potent, small molecule inhibitor of the accumulation of protease-resistant prion protein (PrP-res or PrPSc), the pathogenic isoform of the cellular prion protein (PrPC).[1] As a member of the pyrazolone class of compounds, it has demonstrated significant anti-prion activity in chronically infected cell lines, making it a valuable tool for research into prion diseases, also known as transmissible spongiform encephalopathies (TSEs). These fatal neurodegenerative disorders are characterized by the conversion of PrPC into the misfolded, aggregated PrPSc. This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting to study prion propagation and to screen for potential therapeutic agents.
Product Information
| Property | Value | Reference |
| Chemical Name | 5-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | N/A |
| Molecular Formula | C₁₅H₁₁N₃O₃ | [1] |
| Molecular Weight | 281.27 g/mol | [1] |
| CAS Number | 34320-83-7 | N/A |
| Appearance | Yellow solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |
Mechanism of Action and Biological Activity
This compound effectively inhibits the accumulation of PrPSc in prion-infected neuronal cell lines. The precise mechanism of action for pyrazolone derivatives in preventing PrPSc accumulation is not fully elucidated but is thought to interfere with the conversion of PrPC to PrPSc.[2] Studies on the physicochemical and biochemical properties of these compounds suggest that their anti-prion activity is not correlated with antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1]
Some evidence from commercial suppliers suggests that this compound may induce apoptosis and affect key cellular signaling pathways. In Schwannoma cells, it has been reported to reduce the levels of total ERK1/2, pAKT, total FAK, and Cyclin D1, while increasing the expression of cleaved caspase-3. This suggests a potential interplay between its anti-prion effects and the regulation of cell survival and proliferation pathways. However, further research is required to confirm these effects in prion-infected neuronal cells and to determine their direct relevance to the mechanism of prion inhibition.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Prion Strain | Value | Reference |
| IC₅₀ | ScN2a (mouse neuroblastoma) | Not specified in abstract | 3 nM | [1] |
| IC₅₀ | F3 (human neuroblastoma) | Not specified in abstract | 3 nM | [1] |
Experimental Protocols
Cell Line Selection and Maintenance
Scrapie-infected mouse neuroblastoma cells (ScN2a) are a commonly used and recommended cell line for studying prion propagation and for screening anti-prion compounds.[3][4] These cells are susceptible to infection with various mouse-adapted scrapie strains, such as RML or 22L.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the solid compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.81 mg of the inhibitor in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for PrPSc Inhibition Assay
This protocol is designed to assess the efficacy of this compound in reducing PrPSc levels in chronically infected ScN2a cells.
Materials:
-
ScN2a cells (chronically infected with a mouse-adapted scrapie strain)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well or 24-well cell culture plates
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc SC)
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 3F4 or 6D11)
Procedure:
-
Cell Seeding: Seed ScN2a cells in a multi-well plate at a density that allows for several days of growth without becoming over-confluent (e.g., 1 x 10⁵ cells/well in a 24-well plate). Allow the cells to adhere overnight.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from sub-nanomolar to micromolar to determine the IC₅₀. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the cells for 3-4 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Proteinase K Digestion: Adjust the protein concentration of each lysate to be equal. Treat a portion of each lysate with Proteinase K (e.g., 20 µg/mL final concentration) for 30-60 minutes at 37°C to digest PrPC. A parallel sample without PK treatment should be included as a control for total PrP levels.
-
Stop Digestion: Stop the PK digestion by adding a PK inhibitor and boiling the samples in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with an anti-PrP antibody. Following incubation with a secondary antibody, visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the intensity of the PrPSc bands. Normalize the PrPSc signal to a loading control (e.g., GAPDH or β-actin from the non-PK treated lysate). Calculate the percentage of PrPSc inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential cytotoxic effects of this compound on the host cells.
Materials:
-
ScN2a cells (or other relevant neuronal cell line)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of this compound as used in the inhibition assay, including a vehicle control. Also include a "no-cell" control (medium only) and an "untreated cell" control.
-
Incubation: Incubate the plate for the same duration as the inhibition assay (e.g., 3-4 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
Visualizations
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cell Culture Methods for Screening of Prion Therapeutics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for TCS PrP Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PrP Inhibitor 13, also known as 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, is a potent anti-prion agent that has demonstrated significant efficacy in inhibiting the accumulation of protease-resistant prion protein (PrP-res).[1] Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into the misfolded, pathogenic PrP-res isoform. The accumulation of PrP-res in the central nervous system is a key event in the progression of these diseases. This compound belongs to a series of pyrazolone derivatives identified for their strong inhibitory activity against PrP-res formation.[1] These application notes provide detailed protocols for the use of this compound in cell-based assays to assess its anti-prion activity and offer insights into its potential mechanism of action.
Data Presentation
The following table summarizes the inhibitory activity of this compound and related pyrazolone derivatives against PrP-res accumulation in scrapie-infected mouse neuroblastoma (ScN2a) and F3 cells, as reported by Kimata et al., 2007.[1]
| Compound Number | Structure | IC₅₀ (nM) in ScN2a cells | IC₅₀ (nM) in F3 cells |
| 13 (this compound) | 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One | 3 | 3 |
| 1 | R = H | >1000 | >1000 |
| 2 | R = 4-OCH₃ | >1000 | >1000 |
| 3 | R = 4-Cl | >1000 | >1000 |
| 4 | R = 4-F | >1000 | >1000 |
| 5 | R = 4-CH₃ | >1000 | >1000 |
| 6 | R = 4-N(CH₃)₂ | >1000 | >1000 |
| 7 | R = 4-CF₃ | 500 | 500 |
| 8 | R = 4-NO₂ | 100 | 100 |
| 9 | R = 3-NO₂ | 200 | 200 |
| 10 | R = 2-NO₂ | >1000 | >1000 |
| 11 | R = 3,5-(NO₂)₂ | 50 | 50 |
| 12 | R = 2,4-(NO₂)₂ | 30 | 30 |
| 14 | R = H (at pyrazolone N1) | >1000 | >1000 |
| 15 | R = CH₃ (at pyrazolone N1) | >1000 | >1000 |
| 16 | R = C₂H₅ (at pyrazolone N1) | >1000 | >1000 |
| 17 | R = n-C₃H₇ (at pyrazolone N1) | >1000 | >1000 |
| 18 | R = n-C₄H₉ (at pyrazolone N1) | >1000 | >1000 |
| 19 | R = C₆H₅ (at pyrazolone N1) | >1000 | >1000 |
Note: The structures for compounds 1-12 are variations of the 2-phenyl group on the pyrazolone ring, while compounds 14-19 are variations of the substituent at the N1 position of the pyrazolone ring. The core structure for comparison is the pyrazolone ring.
Experimental Protocols
Protocol 1: Cell-Based Assay for PrP-res Accumulation Inhibition
This protocol is adapted from the methodology used for screening anti-prion compounds in scrapie-infected neuroblastoma cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for PrP-res accumulation in cultured cells.
Materials:
-
Scrapie-infected mouse neuroblastoma cells (ScN2a) or other suitable prion-infected cell lines (e.g., F3).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
This compound (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA).
-
Proteinase K (PK).
-
Phenylmethylsulfonyl fluoride (PMSF) or other protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Anti-PrP monoclonal antibody (e.g., 3F4 or 6H4).
Procedure:
-
Cell Seeding: Seed ScN2a cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., from 0.1 nM to 1 µM) diluted in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for 3-4 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Proteinase K Digestion: Adjust the protein concentration of each lysate to be equal. Treat a portion of each lysate with an optimized concentration of Proteinase K (e.g., 20 µg/mL) for 30-60 minutes at 37°C to digest PrPC. The optimal PK concentration and incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Inactivation of PK: Stop the PK digestion by adding a protease inhibitor such as PMSF to a final concentration of 1 mM.
-
Protein Precipitation (Optional): Precipitate the proteins using methanol or another suitable method to concentrate the sample.
-
Western Blotting:
-
Resuspend the protein pellets in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the PrP-res bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the intensity of the PrP-res bands using densitometry software.
-
Normalize the PrP-res signal to a loading control if necessary.
-
Plot the percentage of PrP-res inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, the initial study by Kimata et al. (2007) suggests that its anti-prion activity is not due to antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1] This indicates that the inhibitor likely acts through a more specific mechanism related to the prion protein itself or cellular pathways involved in its conversion and accumulation.
Potential mechanisms for anti-prion compounds include:
-
Direct binding to PrPC: Stabilization of the native PrPC conformation, preventing its conversion to PrP-res.
-
Binding to PrP-res: Blocking the template-assisted conversion of PrPC or promoting the clearance of PrP-res aggregates.
-
Interference with cellular trafficking: Altering the localization of PrPC or PrP-res to cellular compartments where conversion occurs.
-
Modulation of cellular signaling pathways: Influencing signaling cascades that are involved in prion pathogenesis.
Further research is required to pinpoint the exact molecular target and the signaling pathways affected by this compound.
Caption: Potential mechanisms of action for this compound.
Conclusion
This compound is a highly potent small molecule inhibitor of PrP-res accumulation, making it a valuable tool for in vitro studies of prion diseases. The provided protocols and data serve as a guide for researchers to utilize this compound in their own experimental setups. Further investigation into its mechanism of action will be crucial for its potential development as a therapeutic agent for these devastating neurodegenerative disorders.
References
Application Notes and Protocols for the Experimental Use of a Hypothetical PrP Inhibitor in Neuroblastoma Cells
Disclaimer: To date, no specific studies on the application of TCS PrP Inhibitor 13 in neuroblastoma cells have been published. The following application notes and protocols are presented as a hypothetical guide for researchers interested in investigating the effects of a generic prion protein (PrP) inhibitor in neuroblastoma cell lines. The methodologies and expected outcomes are based on the known functions of cellular prion protein (PrPC) in neuroblastoma and general cancer biology research principles.
Introduction
The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein highly expressed in the central nervous system and also found in various cancer types, including neuroblastoma.[1][2] In neuroblastoma, PrPC has been implicated in several key cellular processes, including cell adhesion, neurite outgrowth, and the regulation of apoptosis.[1][3][4] Its interaction with molecules like the Neural Cell Adhesion Molecule (NCAM) can trigger intracellular signaling cascades, such as the activation of Fyn kinase, which promotes neuritogenesis.[1][5][6] Conversely, fragments of the prion protein have been shown to induce apoptosis in neuroblastoma cells through the p38 MAP kinase pathway.[3] Given its multifaceted roles, PrPC presents a potential therapeutic target in neuroblastoma.[2][7]
These notes provide a framework for evaluating the efficacy and mechanism of action of a hypothetical PrP inhibitor in neuroblastoma cell lines.
Hypothetical Quantitative Data
The following tables represent the kind of quantitative data that could be generated when testing a hypothetical PrP inhibitor in neuroblastoma cell lines.
Table 1: Effect of Hypothetical PrP Inhibitor on Neuroblastoma Cell Viability (IC50 Values)
| Cell Line | Inhibitor Concentration for 50% Viability Reduction (IC50) |
| SH-SY5Y | 15 µM |
| SK-N-BE(2) | 25 µM |
| IMR-32 | 18 µM |
Table 2: Effect of Hypothetical PrP Inhibitor on Apoptosis Marker (Caspase-3 Activity)
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3 Activity (vs. Control) |
| SH-SY5Y | 15 µM PrP Inhibitor | 4.2 |
| SK-N-BE(2) | 25 µM PrP Inhibitor | 3.5 |
| IMR-32 | 18 µM PrP Inhibitor | 4.8 |
Table 3: Effect of Hypothetical PrP Inhibitor on Signaling Pathway Proteins (Relative Protein Expression)
| Cell Line | Treatment (24h) | p-Fyn/Fyn Ratio (Normalized to Control) | p-p38/p38 Ratio (Normalized to Control) |
| SH-SY5Y | 15 µM PrP Inhibitor | 0.4 | 2.5 |
| SK-N-BE(2) | 25 µM PrP Inhibitor | 0.5 | 2.1 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Neuroblastoma Cell Culture and Treatment
-
Cell Lines: SH-SY5Y, SK-N-BE(2), IMR-32 (or other relevant neuroblastoma cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Drug Preparation: Prepare a stock solution of the hypothetical PrP inhibitor in a suitable solvent (e.g., DMSO). Further dilute in culture medium to the desired final concentrations.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the PrP inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from standard WST-1 assay procedures.[8][9]
-
Materials:
-
Neuroblastoma cells
-
96-well plates
-
Culture medium
-
Hypothetical PrP Inhibitor
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 103 to 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of concentrations of the PrP inhibitor and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caspase-3 Activity Assay
This protocol is based on a fluorometric assay for caspase-3 activity.[10][11][12]
-
Materials:
-
Treated neuroblastoma cells
-
Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AMC)
-
96-well black plates
-
Fluorometric microplate reader
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the PrP inhibitor or vehicle control.
-
After incubation, harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Express the results as fold change in caspase-3 activity relative to the vehicle control.
-
Western Blotting for Signaling Proteins
This protocol provides a general procedure for analyzing protein expression by Western blot.[13][14][15]
-
Materials:
-
Treated neuroblastoma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Fyn, anti-Fyn, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. p38 MAP kinase mediates the cell death induced by PrP106-126 in the SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PrP-dependent cell adhesion in N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PrPc activation induces neurite outgrowth and differentiation in PC12 cells: role for caveolin-1 in the signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. The Cellular Prion Protein: A Promising Therapeutic Target for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 9. materialneutral.info [materialneutral.info]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. medium.com [medium.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: TCS PrP Inhibitor 13 as a Tool for Studying Prion Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and animals. These diseases are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, protease-resistant isoform known as PrPSc. The accumulation of PrPSc in the central nervous system is a key event in the pathogenesis of these diseases. The study of compounds that can inhibit the formation or promote the clearance of PrPSc is crucial for understanding prion replication and for the development of potential therapeutics.
TCS PrP Inhibitor 13, a pyrazolone derivative, has been identified as a potent inhibitor of protease-resistant PrP (PrP-res) accumulation in prion-infected cell lines.[1] Its high potency makes it a valuable tool for researchers studying the mechanisms of prion replication and for the preliminary screening of potential anti-prion drug candidates.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on the pyrazolone class of compounds suggest a mode of action that is independent of antioxidant activity.[1] It is hypothesized that this compound may act by directly binding to PrPC and stabilizing its native conformation, thereby preventing its conversion to the pathogenic PrPSc isoform. Another possibility is that the inhibitor interferes with the interaction between PrPC and PrPSc, a critical step in the prion replication cascade. Further research is required to fully understand the molecular interactions governing its inhibitory effect.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | ScN2a | PrP-res accumulation | 3 | Kimata et al., 2007[1] |
| This compound | F3 | PrP-res accumulation | 3 | Kimata et al., 2007[1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Cell-Based Prion Replication Assay
This protocol describes the use of prion-infected mouse neuroblastoma cells (ScN2a) to assess the inhibitory activity of this compound on PrPSc accumulation.
Materials:
-
ScN2a cells (scrapie-infected mouse neuroblastoma cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Anti-PrP antibody
Procedure:
-
Cell Seeding: Seed ScN2a cells in 6-well plates at a density that allows them to reach 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known prion inhibitor).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Proteinase K Digestion: Adjust the protein concentration of the cell lysates to be equal. Treat a portion of each lysate with Proteinase K (final concentration, e.g., 20 µg/mL) for 30 minutes at 37°C to digest PrPC. Stop the reaction by adding a PK inhibitor.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-PrP antibody to detect the PK-resistant PrPSc bands.
-
Quantification: Quantify the intensity of the PrPSc bands using densitometry.
-
Data Analysis: Plot the percentage of PrPSc inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Protocol 2: Protein Misfolding Cyclic Amplification (PMCA)
This protocol outlines the use of PMCA to assess the ability of this compound to inhibit the in vitro amplification of PrPSc.
Materials:
-
Normal brain homogenate (NBH) from a suitable animal model (e.g., transgenic mice overexpressing PrPC) as the substrate.
-
PrPSc seed from a prion-infected brain homogenate.
-
This compound stock solution (in DMSO).
-
PMCA conversion buffer.
-
PCR tubes.
-
Sonicator with a microplate horn.
-
Reagents and equipment for Proteinase K digestion and Western blotting.
Procedure:
-
Prepare Substrate: Prepare a 10% (w/v) normal brain homogenate in PMCA conversion buffer.
-
Set up Reactions: In PCR tubes, mix the NBH substrate with different concentrations of this compound. Include a vehicle control.
-
Seeding: Add a small amount of the PrPSc seed to each reaction tube.
-
PMCA Cycles: Subject the samples to multiple rounds of PMCA. Each round consists of cycles of sonication followed by incubation at 37°C. The sonication step fragments the growing PrPSc aggregates, creating more seeds for conversion.
-
Detection of Amplification: After the PMCA reaction, treat the samples with Proteinase K to digest the remaining PrPC.
-
Western Blotting: Analyze the samples by Western blotting using an anti-PrP antibody to detect the amplified, PK-resistant PrPSc.
-
Data Analysis: Compare the amount of amplified PrPSc in the treated samples to the control to determine the inhibitory effect of this compound.
Conclusion
This compound is a highly potent tool for the in vitro study of prion replication. Its low nanomolar IC50 value makes it an excellent candidate for mechanistic studies and for use as a positive control in high-throughput screening campaigns for novel anti-prion compounds. The provided protocols offer a framework for researchers to utilize this inhibitor in their studies of prion diseases. Further investigation into its precise mechanism of action will undoubtedly provide valuable insights into the complex process of prion pathogenesis.
References
Application Notes and Protocols for TCS PrP Inhibitor 13 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the accumulation of an abnormally folded isoform (PrPSc) of the cellular prion protein (PrPC). The conversion of PrPC to PrPSc is a key event in the pathogenesis of prion diseases, making it a critical target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery of novel compounds that can inhibit PrPSc formation.
TCS PrP Inhibitor 13 is a potent pyrazolone derivative that has been identified as an inhibitor of protease-resistant prion protein (PrP-res) accumulation.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in HTS assays designed to identify and characterize anti-prion compounds.
Data Presentation
The following table summarizes the key quantitative data for this compound and typical performance metrics for anti-prion HTS assays.
| Parameter | Value | Cell Lines | Reference |
| IC50 of this compound | 3 nM | ScN2a, F3 | [1] |
| Assay Variability (Z' factor) | > 0.5 | ScN2a | [3] |
| Assay Linearity | Linear over a range of PrPSc concentrations | ScN2a | [3] |
Mechanism of Action
This compound belongs to the pyrazolone class of compounds.[2] Studies on pyrazolone derivatives suggest that their anti-prion activity is not correlated with antioxidant activities, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1] The precise mechanism of action for this compound in preventing PrPSc accumulation is still under investigation, but it is known to affect cellular signaling pathways involved in cell survival and proliferation.
Signaling Pathway
This compound has been shown to modulate key signaling pathways implicated in cell survival and proliferation, which are also known to be influenced by the cellular prion protein (PrPC). The inhibitor's effect on reducing PrPSc accumulation is associated with downstream changes in the phosphorylation status and activity of proteins such as ERK1/2, Akt, and FAK, as well as the expression of Cyclin D1. The following diagram illustrates a proposed signaling pathway influenced by this compound.
Caption: Proposed signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed protocols for a high-throughput screening assay to identify and characterize anti-prion compounds using this compound as a reference control.
Cell Culture and Maintenance of ScN2a Cells
Scrapie-infected mouse neuroblastoma (ScN2a) cells are a commonly used cell line for screening anti-prion compounds.
Materials:
-
ScN2a cells (chronically infected with a prion strain, e.g., RML or 22L)
-
Complete Growth Medium: MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA solution (0.25%)
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture ScN2a cells in T-75 flasks with Complete Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Renew the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell layer with DPBS. b. Add 2-3 mL of Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with 7-8 mL of Complete Growth Medium and collect the cell suspension. d. Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[4][5]
High-Throughput Screening (HTS) Assay Workflow
The HTS assay involves two main parts: a cytotoxicity assay to assess the effect of the compound on cell viability and a PrPSc inhibition assay to measure the reduction in PrPSc levels.
Caption: High-throughput screening assay workflow.
Cytotoxicity Assay Protocol (MTT Assay)
Materials:
-
96-well plate with treated ScN2a cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After the incubation period with the test compounds, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
PrPSc Inhibition Assay Protocol (ELISA)
This protocol is for a cell-based ELISA to detect PrPSc levels.[6][7]
Materials:
-
96-well plate with treated ScN2a cells
-
Lysis buffer (e.g., 0.5% NP-40, 0.5% deoxycholate in PBS)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
Denaturation solution (e.g., 3 M Guanidine thiocyanate)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-PrP monoclonal antibody)
-
Secondary antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
After the incubation period, lyse the cells in the 96-well plate with lysis buffer.
-
Digest the lysates with Proteinase K to degrade PrPC.
-
Stop the PK digestion with a stop solution.
-
Denature the remaining PrPSc with a denaturation solution.
-
Coat a new 96-well ELISA plate with the denatured lysates.
-
Block the plate with blocking buffer.
-
Add the primary anti-PrP antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of PrPSc inhibition relative to the untreated control.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening assays for the discovery of novel anti-prion therapeutics. The detailed methodologies for cell culture, cytotoxicity, and PrPSc inhibition assays, along with the data on the inhibitor's potency and proposed mechanism of action, will aid researchers in establishing robust and reliable screening platforms. These tools are crucial for advancing the development of effective treatments for devastating prion diseases.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elabscience.com [elabscience.com]
- 5. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
- 6. Rapid, high-throughput detection of PrPSc by 96-well immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for TCS PrP Inhibitor 13 in Protein Misfolding Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding diseases, such as prion diseases, Alzheimer's disease, and Parkinson's disease, are characterized by the accumulation of misfolded and aggregated proteins, leading to cellular dysfunction and tissue damage. The prion protein (PrP) and its misfolded isoform (PrPSc) are central to the pathology of prion diseases. TCS PrP Inhibitor 13, a pyrazolone derivative, has been identified as a potent inhibitor of the accumulation of the protease-resistant form of prion protein (PrP-res), a key hallmark of prion disease.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in research settings.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One |
| Molecular Formula | C₁₅H₁₁N₃O₃ |
| Molecular Weight | 281.27 g/mol |
| CAS Number | 34320-83-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound is a potent anti-prion agent that inhibits the accumulation of protease-resistant prion protein (PrP-res).[1][2] The exact mechanism of action is not fully elucidated but is known to be independent of antioxidant activity.[1][2] Further studies have shown that in Merlin-deficient schwannoma cells, this compound can induce apoptosis. This is evidenced by a reduction in the levels of cellular PrP (PrPC), total ERK1/2, phosphorylated AKT (pAKT), total Focal Adhesion Kinase (FAK), and Cyclin D1, alongside an increase in the expression of cleaved caspase-3. This suggests that this compound may exert its effects by modulating cellular signaling pathways that influence cell survival and apoptosis.
Quantitative Data
The following table summarizes the quantitative data for the activity of this compound in cell-based assays.
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| ScN2a | Inhibition of PrP-res accumulation | 3 | [1][2] |
| F3 | Inhibition of PrP-res accumulation | 3 | [1][2] |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway affected by this compound in Merlin-deficient schwannoma cells, leading to apoptosis.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Inhibition of PrP-res Accumulation in ScN2a Cells
This protocol is a generalized procedure based on standard scrapie cell assays for determining the inhibitory effect of compounds on PrP-res accumulation.
Experimental Workflow Visualization
Caption: Workflow for PrP-res accumulation inhibition assay.
Materials:
-
ScN2a cells (mouse neuroblastoma cells persistently infected with the scrapie agent)
-
Opti-MEM reduced-serum medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-PrP antibody (e.g., 6D11)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell culture plates (96-well or 6-well)
Procedure:
-
Cell Seeding: Seed ScN2a cells in 96-well or 6-well plates at a density that allows them to reach confluency after 3-5 days of culture.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Prepare serial dilutions from the stock solution in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., quinacrine).
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Proteinase K Digestion: Collect the cell lysates and determine the protein concentration. Adjust the protein concentration to be equal for all samples. Treat the lysates with Proteinase K (e.g., 20 µg/mL) for 30-60 minutes at 37°C to digest PrPC.
-
Stop Digestion: Stop the PK digestion by adding PMSF (e.g., 1 mM final concentration).
-
Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the PrP-res bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the intensity of the PrP-res bands using densitometry software. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Apoptosis Induction in Schwannoma Cells
This protocol is a generalized procedure for assessing apoptosis in cultured cells based on the markers identified in the study by Provenzano et al. (2017).
Experimental Workflow Visualization
Caption: Workflow for apoptosis induction assay.
Materials:
-
Merlin-deficient schwannoma cells (e.g., HEI-193)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Anti-PrP
-
Anti-total ERK1/2
-
Anti-phospho-AKT (Ser473)
-
Anti-total FAK
-
Anti-Cyclin D1
-
Anti-cleaved Caspase-3 (Asp175)
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell culture plates (6-well or 10 cm dishes)
Procedure:
-
Cell Seeding and Treatment: Seed schwannoma cells and treat them with this compound as described in Protocol 1. The incubation time may be shorter (e.g., 24-48 hours) to capture early apoptotic events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Prepare and run the protein samples on SDS-PAGE gels as described in Protocol 1.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the specific primary antibodies for the target proteins (PrP, total ERK1/2, pAKT, total FAK, Cyclin D1, cleaved Caspase-3, and β-actin). It is recommended to run separate gels for different proteins or to cut the membrane if the molecular weights are sufficiently different.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Quantification and Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Compare the levels of the target proteins in treated cells to the vehicle-treated control cells to determine the effect of this compound on these signaling molecules.
Troubleshooting
-
Low or no PrP-res signal: Ensure that the ScN2a cells are properly infected and are at a suitable passage number. Optimize the Proteinase K concentration and digestion time.
-
High background in Western blots: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent results: Maintain consistent cell culture conditions, including cell density and passage number. Prepare fresh dilutions of the inhibitor for each experiment.
-
Cell toxicity: Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to general toxicity.
Conclusion
This compound is a valuable research tool for studying prion diseases and the broader field of protein misfolding disorders. Its potent inhibitory effect on PrP-res accumulation and its ability to induce apoptosis through specific signaling pathways make it a compound of interest for both basic research and therapeutic development. The protocols provided here offer a framework for investigating the cellular and molecular effects of this inhibitor.
References
Application Notes and Protocols for TCS PrP Inhibitor 13 in Creutzfeldt-Jakob Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creutzfeldt-Jakob disease (CJD) is a fatal neurodegenerative disorder characterized by the accumulation of the misfolded, protease-resistant form of the prion protein (PrPSc) in the brain.[1] A key therapeutic strategy in CJD research is the inhibition of PrPSc accumulation.[1][2] TCS PrP Inhibitor 13, a pyrazolone derivative, has emerged as a potent anti-prion agent. It effectively inhibits the accumulation of protease-resistant prion protein (PrP-res) in cellular models of prion disease, making it a valuable tool for studying the mechanisms of prion propagation and for the development of potential therapeutics for CJD.[3]
Chemical Name: 2,4-Dihydro-5-(4-nitrophenyl)-2-phenyl-3H-pyrazol-3-one[3] CAS Number: 34320-83-7
Biological Activity
This compound is a potent inhibitor of the accumulation of protease-resistant prion protein (PrP-res), the pathological hallmark of prion diseases.[3] In studies using mouse neuroblastoma (N2a) cell lines persistently infected with scrapie, this compound has demonstrated exceptionally low nanomolar efficacy.[3] The mechanism of action is believed to be independent of antioxidant activities, suggesting a more direct interference with the PrP conversion or accumulation process.[3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Prion Strain | Parameter | Value | Reference |
| ScN2a (scrapie-infected N2a) | Not Specified | IC50 for PrP-res inhibition | 3 nM | [3] |
| F3 (prion-infected cell line) | Not Specified | IC50 for PrP-res inhibition | 3 nM | [3] |
Experimental Protocols
Protocol 1: Inhibition of PrP-res Accumulation in Scrapie-Infected Neuroblastoma (ScN2a) Cells
This protocol describes the methodology to assess the efficacy of this compound in reducing the levels of protease-resistant PrP (PrP-res) in a chronically scrapie-infected mouse neuroblastoma cell line (ScN2a).
Materials:
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF) or other protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 6H4)
Procedure:
-
Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Seed ScN2a cells in 6-well plates.
-
Once the cells reach 50-60% confluency, treat them with varying concentrations of this compound (e.g., 0.1 nM to 1 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with the compound for a specified period (e.g., 3-4 days).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 0.5 ml of ice-cold lysis buffer.
-
Centrifuge the lysates at 2000 x g for 5 minutes to remove nuclei.
-
-
Proteinase K Digestion:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Determine the total protein concentration of each sample.
-
Adjust the protein concentration to be equal for all samples.
-
Treat a portion of the lysate with Proteinase K (e.g., 20 µg/ml final concentration) for 30-60 minutes at 37°C to digest PrPC.
-
Stop the digestion by adding PMSF (e.g., 1 mM final concentration).
-
-
Detection of PrP-res:
-
Analyze the PK-treated lysates by SDS-PAGE followed by Western blotting.
-
Use an anti-PrP antibody to detect the remaining protease-resistant PrP fragments (PrP-res).
-
Quantify the band intensities to determine the concentration-dependent inhibition of PrP-res accumulation and calculate the IC50 value.
-
Visualizations
Experimental Workflow for Testing PrP Inhibitors
Caption: Workflow for evaluating the efficacy of this compound.
Postulated Mechanism of Prion Propagation and Inhibition
Caption: Inhibition of PrPSc accumulation by this compound.
References
- 1. Efficacy of Wex-cide 128 disinfectant against multiple prion strains | PLOS One [journals.plos.org]
- 2. New Inhibitors of Scrapie-Associated Prion Protein Formation in a Library of 2,000 Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS PrP Inhibitor 13 in Western Blot Analysis of PrP-res
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PrP Inhibitor 13 is a potent small molecule inhibitor of the accumulation of protease-resistant prion protein (PrP-res or PrPSc), the pathogenic isoform of the cellular prion protein (PrPC).[1][2][3] This inhibitor serves as a valuable tool in prion disease research, facilitating the study of PrP conversion mechanisms and the screening of potential therapeutic agents. The following application note provides a detailed protocol for the use of this compound in conjunction with Western blot analysis to assess the reduction of PrP-res in cultured cells.
Mechanism of Action
This compound effectively inhibits the formation and accumulation of PrP-res in prion-infected neuronal cell lines.[1][2] While the precise mechanism is not fully elucidated, it is understood to interfere with the conversion of the normal, protease-sensitive PrPC into the misfolded, protease-resistant PrPSc isoform. This inhibition allows researchers to quantify the reduction of the pathogenic protein, a key indicator of anti-prion compound efficacy.
Quantitative Data Summary
The inhibitory activity of this compound on PrP-res accumulation has been quantified in prion-infected mouse neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's potency.
| Cell Line | Prion Strain | IC50 of this compound | Reference |
| ScN2a | Scrapie (Chandler) | 3 nM | [2][3] |
| F3 | Fukuoka-1 | 3 nM | [2][3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the efficacy of this compound on PrP-res accumulation using Western blot analysis.
Caption: Workflow for Western blot analysis of PrP-res inhibition.
Detailed Experimental Protocol
This protocol outlines the steps for treating prion-infected cells with this compound and subsequently analyzing PrP-res levels by Western blot.
Materials and Reagents:
-
Prion-infected neuronal cells (e.g., ScN2a cells)
-
Cell culture medium (e.g., MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (soluble in DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate)
-
Protease inhibitor cocktail
-
Proteinase K (PK)
-
Pefabloc SC or PMSF (to stop PK digestion)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
Precast polyacrylamide gels (e.g., 12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-PrP monoclonal antibody (e.g., 3F4)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed prion-infected cells (e.g., ScN2a) in 6-well plates at a density that allows for several days of growth without reaching confluency.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 3-4 days.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 1,000 x g for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Proteinase K (PK) Digestion:
-
For each sample, prepare two aliquots: one for PK digestion (+PK) and one as an undigested control (-PK).
-
To the +PK aliquots, add Proteinase K to a final concentration of 20 µg/mL.
-
Incubate all samples at 37°C for 30 minutes.
-
Stop the PK digestion by adding Pefabloc SC or PMSF to a final concentration of 1 mM.
-
-
Sample Preparation for SDS-PAGE:
-
Add an appropriate volume of SDS-PAGE loading buffer to each sample.
-
Boil the samples at 100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PrP antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
Analyze the band intensities corresponding to PrP-res. The typical three-band pattern (di-, mono-, and unglycosylated forms) will be apparent in the +PK lanes of the untreated control.
-
Quantify the reduction in PrP-res signal in the this compound-treated samples relative to the vehicle control.
-
Signaling Pathway Diagram
The following diagram depicts the general prion conversion pathway and the inhibitory role of this compound.
Caption: Inhibition of PrPC to PrPSc conversion by this compound.
This compound is a highly effective tool for studying the inhibition of PrP-res accumulation. The provided protocol offers a robust framework for utilizing this inhibitor in cell-based assays and quantifying its effects through Western blot analysis. This methodology is essential for the primary screening and characterization of anti-prion compounds, contributing to the development of potential therapeutics for prion diseases.
References
TCS PrP Inhibitor 13: Application Notes and Protocols for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PrP Inhibitor 13 is a potent, small-molecule inhibitor of the accumulation of protease-resistant prion protein (PrP-res), a key pathological hallmark in prion diseases. Prion diseases are a group of fatal neurodegenerative disorders affecting both humans and animals. The conversion of the normal cellular prion protein (PrPC) into the misfolded, aggregation-prone, and protease-resistant conformer (PrPSc or PrP-res) is a central event in the pathogenesis of these diseases. This compound, a pyrazolone derivative, has been identified as a highly effective agent in cell-based models of prion disease, making it a valuable tool for investigating the molecular mechanisms underlying neurodegeneration and for the development of potential therapeutic strategies.
These application notes provide an overview of this compound, including its mechanism of action, and detailed protocols for its use in fundamental research applications.
Mechanism of Action
This compound effectively inhibits the accumulation of PrP-res in prion-infected neuronal cell lines.[1] The precise mechanism of action is understood to involve the inhibition of the conversion of PrPC to PrP-res.[1] Studies have shown that the activity of this compound and its analogs is not correlated with antioxidant activities, suggesting a more specific interaction with the prion conversion cascade.[1]
Furthermore, evidence suggests that this compound can induce apoptosis in certain cell types, such as Schwannoma cells. This pro-apoptotic effect is mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, treatment with this compound has been shown to decrease the levels of total ERK1/2, phosphorylated AKT (pAKT), and focal adhesion kinase (FAK), as well as the cell cycle regulator Cyclin D1. Concurrently, it increases the expression of cleaved caspase-3, a key executioner of apoptosis.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (PrP-res accumulation) | ScN2a | 3 nM | [1] |
| IC50 (PrP-res accumulation) | F3 | 3 nM | [1] |
Experimental Protocols
Protocol 1: Inhibition of PrP-res Accumulation in ScN2a Cells
This protocol describes a cell-based assay to evaluate the efficacy of this compound in reducing the accumulation of protease-resistant PrP in scrapie-infected mouse neuroblastoma (ScN2a) cells.
Materials:
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ScN2a cells (chronically infected with a scrapie strain, e.g., RML)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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This compound (stock solution in DMSO)
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DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer)
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Proteinase K (PK)
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Phenylmethylsulfonyl fluoride (PMSF)
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Anti-PrP antibody (e.g., 6D11)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blot imaging system
Procedure:
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Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Compound Treatment:
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Seed ScN2a cells in 6-well plates and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 nM to 100 nM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
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Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
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Incubate the cells for 4 days.
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Cell Lysis:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells by adding 200-500 µL of ice-cold lysis buffer to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei and cell debris. Collect the supernatant.
-
-
Proteinase K Digestion:
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Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
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Take an equal amount of protein from each sample (e.g., 50 µg).
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Add Proteinase K to a final concentration of 20 µg/mL.
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Incubate at 37°C for 30 minutes.
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Stop the digestion by adding PMSF to a final concentration of 2 mM.
-
-
Western Blot Analysis:
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Add SDS-PAGE sample buffer to the PK-digested lysates and boil for 5-10 minutes.
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Load the samples onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities of the PrP-res signals. Normalize the signal of each treated sample to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol is used to assess the potential cytotoxic effects of this compound on the cell line used in the primary efficacy assay.
Materials:
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The same cell line used in the PrP-res accumulation assay (e.g., ScN2a)
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96-well clear-bottom black plates
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This compound (stock solution in DMSO)
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or AlamarBlue)
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Plate reader capable of measuring luminescence or absorbance/fluorescence
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Addition: Prepare serial dilutions of this compound in culture medium, typically at concentrations ranging from those used in the efficacy assay to 10-fold higher. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Incubation: Add the compound dilutions to the cells and incubate for the same duration as the PrP-res accumulation assay (e.g., 4 days).
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Viability Measurement:
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Follow the manufacturer's instructions for the chosen cell viability reagent.
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For example, using CellTiter-Glo®, add the reagent directly to the wells, incubate for a short period, and measure the luminescent signal with a plate reader.
-
-
Data Analysis: Normalize the signal from the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to assess the concentration-dependent cytotoxicity of the compound.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Putative signaling pathway affected by this compound.
References
Troubleshooting & Optimization
TCS PrP Inhibitor 13 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCS PrP Inhibitor 13.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For some applications, ethanol can also be used, with a solubility of up to 25 mM.
Q2: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A2: this compound has poor aqueous solubility and should first be dissolved in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution can occur if the final concentration of DMSO is too low to maintain solubility or if the inhibitor concentration is too high for the aqueous medium. To address this:
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Ensure the final DMSO concentration is sufficient. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help maintain the solubility of the inhibitor.
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Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the stock solution into your aqueous buffer.
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Vortex or mix gently while diluting. This can help to disperse the inhibitor quickly and prevent localized high concentrations that can lead to precipitation.
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Consider a formulation for in vivo studies. For animal studies, a formulation containing co-solvents and surfactants may be necessary. One such formulation involves a stock solution in DMSO, which is then mixed with PEG300, Tween-80, and saline.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an anti-prion agent that potently inhibits the accumulation of protease-resistant prion protein (PrP-res).[] It functions as a cellular prion protein (PrPC) inhibitor.[1][3] In Schwannoma cells, it has been shown to reduce levels of total ERK1/2, pAKT, total FAK, and Cyclin D1, while increasing the expression of cleaved caspase-3, leading to apoptosis.[1][3]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Ensure the concentration does not exceed 100 mM in DMSO or 25 mM in ethanol. Warm the solution gently (e.g., in a 37°C water bath) and vortex to aid dissolution. |
| Cloudiness or precipitation in cell culture media | The inhibitor has come out of solution after dilution from the stock. | Increase the final percentage of DMSO in the media (while staying within the tolerance limits of your cells). Prepare a fresh, lower concentration working solution from the stock before adding to the media. |
| Inconsistent experimental results | Degradation of the inhibitor due to improper storage. | Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1] |
| Low efficacy of the inhibitor | The inhibitor may not be stable in the experimental buffer or media over the course of the experiment. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Consider the stability of the compound in your specific media and experimental conditions. |
Quantitative Data Summary
| Property | Value | Solvent | Source |
| Solubility | up to 100 mM | DMSO | |
| Solubility | up to 25 mM | Ethanol | |
| IC50 | 3 nM | In ScN2a and F3 cell lines for PrP-res accumulation | [1][3] |
| Molecular Weight | 281.27 g/mol | N/A | [4] |
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
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Materials: this compound (powder), DMSO (anhydrous/molecular biology grade).
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Calculation: For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 281.27 g/mol * 1000 mg/g = 2.81 mg
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Procedure:
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Weigh out 2.81 mg of this compound powder.
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Add 1 mL of DMSO to the powder.
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Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
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Store the stock solution in aliquots at -80°C.
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2. Preparation of a Working Solution for Cell Culture
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Materials: 10 mM this compound stock solution in DMSO, cell culture medium.
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Procedure (for a final concentration of 10 µM):
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Thaw an aliquot of the 10 mM stock solution.
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Perform a 1:1000 dilution of the stock solution into your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
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Mix gently by pipetting or inverting the tube.
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Add the final working solution to your cells. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).
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Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Effect of this compound on signaling pathways.
References
optimizing TCS PrP Inhibitor 13 concentration for cell viability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of TCS PrP Inhibitor 13 in cell culture experiments, with a primary focus on maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent antiprion agent. Its primary mechanism is the inhibition of protease-resistant prion protein (PrP-res) accumulation.[1][2][3] In some cell lines, such as schwannoma cells, it has also been shown to reduce the expression of the normal cellular prion protein (PrPC), leading to decreased cell proliferation and survival.[1][3]
Q2: What is a recommended starting concentration for my experiments? A2: The optimal concentration is highly dependent on the cell line and experimental context. This compound has a very potent half-maximal inhibitory concentration (IC50) of 3 nM for PrP-res accumulation in ScN2a and F3 mouse neuroblastoma cells.[1][3][4] For initial experiments, it is crucial to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and extending to a higher range (e.g., 10-50 µM) to determine the optimal, non-toxic concentration for your specific cell model.[5]
Q3: How should I prepare and store stock solutions of this compound? A3: The inhibitor is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[5] Store this stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution fresh in your cell culture medium. Ensure the final concentration of the solvent (DMSO) in the culture medium is below the toxic threshold for your cells, typically less than 0.5%, and ideally below 0.1%.[5]
Q4: Which type of cell viability assay is recommended for use with this inhibitor? A4: Multiple assays can be used to assess cell viability.
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Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which correlates with viability. They are widely used for dose-response studies.[6]
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ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[6][7] They are often more sensitive than metabolic assays.[7]
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Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells by assessing membrane integrity.[6] It is useful for confirming results from metabolic or ATP-based assays.
It is good practice to confirm results with an alternative assay that relies on a different cellular mechanism to avoid compound-specific interference.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.1%). Run a vehicle-only control (medium with the same amount of DMSO but no inhibitor) to verify.[5] |
| High Sensitivity of Cell Line: Your specific cell line may be exceptionally sensitive to the inhibitor's effects on survival pathways. | Perform a detailed dose-response curve starting at a very low concentration (e.g., picomolar range) to identify a non-toxic window. Reduce the treatment duration. | |
| Inhibitor Precipitation: The compound may precipitate out of the culture medium, especially at higher concentrations. | Visually inspect the wells under a microscope for precipitates.[6] If present, consider using a lower concentration or preparing fresh dilutions from the stock. | |
| Inconsistent Results or Lack of Effect | Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial. Always store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] |
| Low Target Expression: The cell line may not express sufficient levels of the prion protein for the inhibitor to have a measurable effect. | Verify the expression of PrPC in your cell line using methods like Western blot or flow cytometry.[7] | |
| Incorrect Assay Endpoint: The incubation time may be too short to observe the desired biological effect or too long, leading to non-specific toxicity. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay.[7] | |
| Apparent Increase in Viability | Direct Chemical Interference: The inhibitor may directly react with the assay reagent (e.g., reduce MTT or resazurin). | Run a cell-free control by adding the inhibitor directly to the culture medium with the viability reagent. If a color or signal change occurs, the inhibitor is interfering with the assay.[6] |
| Increased Metabolic Activity: At certain non-toxic concentrations, some compounds can induce a stress response that increases cellular metabolism, leading to a higher assay signal.[6] | Correlate the assay results with direct cell counting (e.g., Trypan Blue exclusion) to confirm if the signal increase corresponds to an actual increase in cell number.[6] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Context / Cell Line | Reference |
| IC50 (PrP-res accumulation) | 3 nM | ScN2a and F3 mouse neuroblastoma cells | [1][3][4] |
| Solubility (DMSO) | Up to 100 mM | - | [1] |
| Solubility (Ethanol) | Up to 25 mM | - | [1] |
| Tested Concentration Range | 0 - 500 µM | Schwannoma cells (for effects on signaling and viability) | [3][4] |
| Molecular Weight | 281.27 g/mol | - | [1][2] |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay
This protocol describes a general method for performing a dose-response experiment to determine the cytotoxic concentration (EC50) of this compound and identify the optimal non-toxic working range.
1. Materials:
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This compound
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High-purity DMSO
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Appropriate cell line and complete culture medium
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Sterile 96-well clear or opaque-walled plates (assay dependent)
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Cell viability assay kit (e.g., MTT, Resazurin, or CellTiter-Glo®)
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Multichannel pipette
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Microplate reader (spectrophotometer, fluorometer, or luminometer)
2. Procedure:
-
Step 1: Prepare Stock and Working Solutions
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Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
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On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium. For a wide range, you might prepare 2X working solutions ranging from 20 µM down to 0.2 nM.
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Prepare a vehicle control containing the highest concentration of DMSO that will be added to the cells.
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-
Step 2: Cell Seeding
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Trypsinize and count your cells.
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Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
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Incubate for 18-24 hours to allow cells to attach and resume growth.
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-
Step 3: Compound Treatment
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Carefully remove the medium or add 100 µL of the 2X working solutions to the corresponding wells, resulting in a final 1X concentration. Include wells for "untreated" and "vehicle control".
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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-
Step 4: Perform Cell Viability Assay
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Follow the specific instructions provided by the manufacturer of your chosen cell viability assay kit.
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For example, for an MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO) and read the absorbance.[6]
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-
Step 5: Data Analysis
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Subtract the average background reading (medium only) from all measurements.
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Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:
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% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
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-
Plot the % Viability against the log of the inhibitor concentration.
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Use a non-linear regression analysis (sigmoidal dose-response) to calculate the EC50, which is the concentration that reduces cell viability by 50%. The optimal working concentration for inhibiting PrP without significant cytotoxicity will be well below this value.
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Visualizations
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: Hypothetical signaling pathways affected by this compound.
References
Technical Support Center: TCS PrP Inhibitor 13 Cytotoxicity Assessment in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of TCS PrP Inhibitor 13 in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on neuronal cells?
A1: The primary mechanism of this compound is the inhibition of protease-resistant prion protein (PrP-res) accumulation.[1] While the direct cytotoxic effects on neuronal cells have not been extensively documented in publicly available literature, it is crucial to empirically determine the cytotoxic profile in your specific neuronal cell model. Compounds that interfere with protein homeostasis can sometimes lead to off-target effects and cellular stress. We recommend performing a dose-response and time-course experiment to establish the half-maximal cytotoxic concentration (CC50).
Q2: Which assays are recommended for assessing the cytotoxicity of this inhibitor in neuronal cells?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the potential cytotoxic mechanisms.[2][3][4]
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Metabolic Viability Assays: The MTT or MTS assay is a good starting point to assess overall metabolic activity, which is often correlated with cell viability.[5][6][7]
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Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay measures plasma membrane damage, a marker of necrosis or late-stage apoptosis.[8][9][10][11][12][13]
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Apoptosis Assays: To investigate if the inhibitor induces programmed cell death, assays such as Annexin V staining, caspase activity assays (e.g., caspase-3/7), or TUNEL staining are recommended.[3][14][15]
Q3: What are the appropriate positive and negative controls for these experiments?
A3:
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Negative Control: Vehicle-treated cells (e.g., DMSO or the solvent used to dissolve this compound) at the same final concentration used for the inhibitor treatment.
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Positive Control for Cytotoxicity: A well-characterized neurotoxic agent relevant to your cell model. For example, staurosporine or glutamate for inducing apoptosis, or a high concentration of a detergent like Triton X-100 for inducing necrosis and maximal LDH release.[8]
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Untreated Control: Cells cultured in medium alone to represent baseline health and viability.
Q4: I am observing significant cell death even at low concentrations of the inhibitor. What could be the reason?
A4:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your neuronal cells (typically <0.1-0.5%). Run a vehicle-only control to test for this.
-
Compound Instability: The inhibitor may be degrading into a more toxic substance in your culture medium. Ensure proper storage and handling of the compound.
-
Cell Line Sensitivity: Your specific neuronal cell line or primary culture may be particularly sensitive to this class of compounds. Consider testing on a different, more robust neuronal cell line if possible.
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On-Target Toxicity: The inhibition of PrP-res accumulation itself might be detrimental to the health of your specific neuronal model under your culture conditions.
Troubleshooting Guides
Issue 1: High Variability in MTT/MTS Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate as they are prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down. Visually inspect the wells under a microscope.[5] |
| Interference of the Compound with the Assay | Run a cell-free control with the inhibitor and assay reagents to check if the compound itself reacts with MTT/MTS or absorbs light at the measurement wavelength. |
Issue 2: No Significant LDH Release Detected Despite Visible Cell Death
| Possible Cause | Troubleshooting Step |
| Apoptotic Cell Death | If cells are undergoing apoptosis, the plasma membrane may remain intact until late stages. LDH release is more indicative of necrosis.[12] Confirm the mode of cell death with an apoptosis-specific assay (e.g., Annexin V or caspase assay). |
| Timing of Measurement | LDH has a finite half-life in the culture medium. If you are measuring too long after the cytotoxic event, the enzyme activity may have degraded. Perform a time-course experiment to find the optimal measurement window. |
| Low Cell Number | The amount of LDH released may be below the detection limit of the assay if the cell density is too low. Ensure you are seeding an adequate number of cells per well. |
| Inhibitor Interference with LDH Enzyme Activity | In a cell-free system, add a known amount of LDH (from a kit's positive control) to media containing your inhibitor and measure the activity. This will determine if the compound directly inhibits the LDH enzyme. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the inhibitor or controls (vehicle, untreated, positive control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
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Experimental Setup: Seed and treat cells with this compound as described in the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 0.5% Triton X-100) for 20-30 minutes before the endpoint.[8]
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
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LDH Reaction: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.[10]
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Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.[10]
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[9][11]
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Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Data Presentation
Table 1: Example Dose-Response Data for this compound in Neuronal Cells (48h Treatment)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 3.5 ± 1.2 |
| 1 | 98.2 ± 5.1 | 3.0 ± 1.1 | 4.1 ± 1.5 |
| 5 | 85.7 ± 6.2 | 10.5 ± 2.4 | 12.8 ± 3.1 |
| 10 | 62.1 ± 5.8 | 25.3 ± 3.9 | 35.2 ± 4.5 |
| 25 | 41.5 ± 4.9 | 48.9 ± 5.6 | 51.7 ± 6.3 |
| 50 | 15.3 ± 3.1 | 75.6 ± 7.1 | 78.9 ± 8.0 |
| 100 | 5.2 ± 1.9 | 89.4 ± 6.5 | 91.3 ± 7.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Potential pathways leading to cytotoxicity.
References
- 1. This compound Supplier | CAS 34320-83-7 | AOBIOUS [aobious.com]
- 2. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.6. Cell Growth Assays [bio-protocol.org]
- 6. MTT cell viability assay [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. neuroproof.com [neuroproof.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
challenges in using TCS PrP Inhibitor 13 for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCS PrP Inhibitor 13 in long-term studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiprion agent that potently inhibits the accumulation of protease-resistant prion protein (PrP-res or PrPSc)[1][2]. It acts as a cellular prion protein (PrPC) inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 3 nM in both ScN2a and F3 mouse neuroblastoma cell lines[3]. By inhibiting PrPC, it is thought to prevent the conformational conversion of the normal prion protein into its disease-associated, misfolded form.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month[3]. It is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM)[1]. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known effects of this compound on cell lines other than prion-infected neuroblastoma cells?
This compound has been shown to reduce PrP expression and decrease proliferation and survival in Schwannoma cell lines. In these cells, it significantly reduces the levels of total ERK1/2, pAKT, total FAK, and Cyclin D1, while increasing the expression of cleaved caspase-3, indicating an induction of apoptosis[3].
Troubleshooting Guide for Long-Term Studies
Challenge 1: Diminished Inhibitor Efficacy Over Time
Potential Cause: In long-term cell culture experiments, a gradual loss of the inhibitor's effectiveness can be a significant challenge. This can be due to several factors, including the degradation of the compound in the culture medium or the development of drug-resistant prion strains[2][4].
Troubleshooting Steps:
-
Assess Compound Stability: The stability of small molecule inhibitors in cell culture media can vary. It is crucial to determine the half-life of this compound under your specific experimental conditions (e.g., media composition, temperature, CO2 levels).
-
Optimize Dosing Schedule: Based on the stability assessment, adjust the frequency of media changes and inhibitor replenishment to maintain a therapeutic concentration.
-
Monitor for Resistance: The emergence of drug-resistant prion strains has been observed with other anti-prion compounds[2][4]. If efficacy decreases despite maintaining adequate inhibitor concentration, consider the possibility of resistance.
Challenge 2: Cellular Toxicity in Long-Term Cultures
Potential Cause: Prolonged exposure to any small molecule inhibitor can lead to cytotoxicity. This can be due to on-target effects on essential cellular functions of PrPC or off-target effects on other cellular components.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Conduct dose-response experiments to identify the optimal concentration of this compound that effectively inhibits PrPSc accumulation without causing significant cell death over the desired experimental duration.
-
Monitor Cell Health: Regularly assess cell viability and morphology. Use assays such as MTT or trypan blue exclusion to quantify cytotoxicity.
-
Investigate Off-Target Effects: If toxicity is observed at concentrations that are effective for PrPSc inhibition, consider the possibility of off-target effects. This compound is a pyrazolone derivative, and while specific off-target information is limited, this class of compounds can have various biological activities.
Challenge 3: Inconsistent or Irreproducible Results
Potential Cause: Variability in experimental outcomes can arise from issues with compound solubility, stability, or inconsistent experimental procedures.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before adding it to the cell culture medium. Precipitation of the inhibitor can lead to inconsistent effective concentrations.
-
Maintain Consistent Culture Conditions: Minor variations in cell density, passage number, and media composition can influence the cellular response to the inhibitor. Standardize these parameters across all experiments.
-
Use Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) to account for any effects of the solvent on the cells.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 | 3 nM | ScN2a, F3 (mouse neuroblastoma) | [3] |
| Solubility | ≤ 100 mM in DMSO, ≤ 25 mM in ethanol | N/A | [1] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | N/A | [3] |
Experimental Protocols
Protocol 1: Long-Term Treatment of Prion-Infected Neuroblastoma Cells
-
Cell Plating: Seed prion-infected neuroblastoma cells (e.g., ScN2a) in 6-well plates at a density that allows for long-term culture without overgrowth.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of treatment, dilute the stock solution in fresh cell culture medium to the desired final concentration.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
Maintenance: Culture the cells for the desired duration (e.g., several weeks). Change the medium with freshly prepared inhibitor every 2-3 days to ensure a consistent concentration of the compound.
-
Passaging: When cells reach confluence, passage them as required. Re-plate the cells and continue the treatment with the inhibitor.
-
Analysis: At the end of the treatment period, lyse the cells and analyze the levels of protease-resistant PrPSc by Western blotting after proteinase K digestion.
Protocol 2: Assessment of Cytotoxicity
-
Cell Plating: Seed neuroblastoma or Schwannoma cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic toxicity studies).
-
Viability Assay: At the end of the treatment period, perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: Experimental workflow for evaluating this compound in long-term cell culture.
References
minimizing off-target effects of TCS PrP Inhibitor 13
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of TCS PrP Inhibitor 13, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound, also identified as compound 13 in the study by Kimata et al. (2007), is a pyrazolone derivative with potent anti-prion activity. It has been shown to inhibit the accumulation of protease-resistant prion protein (PrP-res) in scrapie-infected neuroblastoma (ScN2a) and fibroblast (F3) cell lines.[1]
Q2: What is the reported potency of this compound?
In the foundational study, this compound demonstrated a remarkably low 50% inhibitory concentration (IC50) of 3 nM in both ScN2a and F3 cell lines.[1]
Q3: What is the proposed mechanism of action for this compound?
The precise mechanism of action has not been fully elucidated. However, initial studies suggest that its anti-prion activity is not linked to antioxidant properties, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1] One study that examined the binding properties of various anti-prion compounds reported that "edaravone derivative 13" (likely referring to this compound) did not directly bind to the prion protein (PrP) in their experimental setup and did not inhibit PrPSc formation in their specific cell line.[2][3] This suggests the mechanism might be indirect or cell-line dependent.
Q4: Is there any information on the off-target effects of this compound?
Currently, there is a lack of publicly available data from comprehensive off-target screening assays for this compound. As a member of the pyrazolone class of compounds, it may share off-target activities with other molecules of this class, which have been associated with various biological activities, including the inhibition of cyclooxygenase.[4][5] However, specific off-targets for this particular inhibitor have not been documented. Therefore, researchers should proceed with caution and are encouraged to perform their own validation experiments.
Quantitative Data Summary
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | ScN2a | 3 | [1] |
| This compound | F3 | 3 | [1] |
Troubleshooting Guides
Issue 1: Inconsistent Anti-Prion Activity or Loss of Efficacy
Possible Cause:
-
Compound Degradation: Small molecules can be unstable in solution over time.
-
Cell Line Variability: The effect of the inhibitor may be specific to certain cell lines or prion strains.[2][6]
-
Experimental Conditions: Variations in cell density, passage number, or incubation time can affect results.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C.
-
Confirm Cell Line Authenticity: Ensure the cell line has not been misidentified or contaminated.
-
Standardize Experimental Protocol: Maintain consistency in cell seeding density, treatment duration, and reagent concentrations.
-
Test in a Different Cell Line: If possible, validate the inhibitor's activity in an alternative prion-infected cell line.
Issue 2: Observing Unexpected Phenotypes or Cellular Toxicity
Possible Cause:
-
Off-Target Effects: The inhibitor may be interacting with unintended cellular targets, a common concern for small molecule inhibitors.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 can increase the likelihood of off-target effects and cytotoxicity.
-
Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at higher concentrations.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration and a potential toxicity threshold. A steep dose-response curve may indicate non-specific effects.
-
Conduct Cytotoxicity Assays: Use assays such as MTT, LDH, or live/dead staining to assess cell viability across a range of inhibitor concentrations.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor.
-
Use a Structurally Unrelated Control Inhibitor: If available, use another anti-prion compound with a different chemical scaffold to see if the same phenotype is observed.
-
Genetic Validation: To confirm that the observed phenotype is due to the inhibition of the intended pathway, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the prion protein and compare the results to those obtained with the inhibitor.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration range for this compound and assess its impact on cell viability.
Methodology:
-
Cell Seeding: Plate prion-infected cells (e.g., ScN2a) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in culture medium, with concentrations spanning from sub-nanomolar to micromolar ranges. Include a vehicle-only control.
-
Treatment: Replace the cell culture medium with the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the cells for a period relevant to the prion propagation assay (e.g., 3-5 days).
-
Readouts:
-
Efficacy: Lyse the cells and perform a Western blot or ELISA to quantify the levels of protease-resistant PrPSc.
-
Cytotoxicity: In a parallel plate, perform an MTT or CellTiter-Glo assay to measure cell viability.
-
-
Data Analysis: Plot the PrPSc levels and cell viability as a function of inhibitor concentration to determine the IC50 and CC50 (50% cytotoxic concentration), respectively. A good therapeutic window is indicated by a CC50 significantly higher than the IC50.
Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to a potential target protein within intact cells. While the direct target is not confirmed to be PrP, this method can be used to identify unknown targets.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at an effective concentration or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated (denatured) proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot using an antibody against the putative target protein (e.g., PrP) or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the inhibitor- and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for validating on-target effects and identifying potential off-target effects of this compound.
Caption: Hypothetical pathway illustrating a potential indirect mechanism of action for this compound.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. scispace.com [scispace.com]
- 4. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: TCS PrP Inhibitor 13 Prion Inhibition Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCS PrP Inhibitor 13 in prion inhibition assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: I am observing a significant reduction in PrPSc levels, but I also see a decrease in cell viability. How can I determine if the effect is due to specific prion inhibition or general cytotoxicity?
Answer: It is crucial to differentiate between true anti-prion activity and non-specific toxicity. A compound that is toxic to cells will lead to a decrease in overall cell number, which will consequently result in lower PrPSc levels. To address this, you should always perform a cytotoxicity assay in parallel with your prion inhibition assay on uninfected cells.
-
Recommended Action: Use a standard cytotoxicity assay, such as the AlamarBlue (Resazurin) or LDH assay, to assess the viability of uninfected neuroblastoma cells (e.g., N2a) treated with the same concentrations of this compound used in your inhibition experiment. If the inhibitor shows low toxicity at concentrations that effectively reduce PrPSc, the anti-prion effect is likely specific.
Question 2: My prion-infected cell line (e.g., ScN2a) seems to have lost its PrPSc infectivity over time. What could be the cause and how can I prevent this?
Answer: The maintenance of a stable prion infection in cell culture can be delicate. The rate of prion propagation must exceed the combined rates of cellular clearance and cell division.[1]
-
Potential Causes & Solutions:
-
Rapid Cell Passaging: Passaging the cells too frequently can dilute out the prions before they have a chance to establish a persistent infection in daughter cells.[2] Try passaging the cells at a lower split ratio or allowing them to reach a higher confluency before splitting.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can be harsh on cells and may lead to the loss of prion infection. It is advisable to prepare a large batch of infected cells and freeze them in multiple single-use aliquots.
-
Cell Line Instability: Prion-infected cell lines can be unstable. It is good practice to periodically re-clone your infected cell line to select for highly permissive clones.
-
Question 3: I am seeing inconsistent results in my prion inhibition assay from one experiment to the next. What are the potential sources of this variability?
Answer: Inconsistent results in cell-based assays can stem from several factors.
-
Potential Causes & Solutions:
-
Inhibitor Preparation: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in the cell culture medium.[3] Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment.
-
Cell Density: The initial cell seeding density can influence the outcome of the assay. Ensure that you are seeding the same number of cells in each well for every experiment.
-
Assay Conditions: Maintain consistent incubation times, CO2 levels, and temperature. Minor variations in these parameters can affect cell growth and prion propagation.
-
Reagent Variability: Use the same batch of reagents (e.g., serum, cell culture media) for a set of experiments to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazolone derivative that potently inhibits the accumulation of protease-resistant prion protein (PrP-res or PrPSc).[3] While the precise mechanism is not fully elucidated, studies on pyrazolone derivatives suggest that their anti-prion activity is not due to antioxidant effects.[4] It is hypothesized that such compounds may interfere with the conversion of the normal cellular prion protein (PrPC) to the misfolded PrPSc form or enhance the clearance of PrPSc.
Q2: At what concentration should I use this compound?
A2: this compound has a reported IC50 of 3 nM in scrapie-infected mouse neuroblastoma (ScN2a) and F3 cell lines.[4] It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a micromolar range to determine the optimal concentration for your specific cell line and experimental conditions. Always run a parallel cytotoxicity assay to ensure the working concentration is not toxic to the cells.
Q3: Which cell lines are suitable for a prion inhibition assay with this compound?
A3: Mouse neuroblastoma cell lines, such as N2a and its subclones (e.g., ScN2a), are commonly used and have been shown to be effective for testing this inhibitor.[4] Other cell lines susceptible to prion infection, such as GT1-7 cells, could also be considered.[5] The choice of cell line may depend on the specific prion strain being investigated.
Q4: How can I detect the inhibition of PrPSc accumulation?
A4: The most common method is to lyse the cells after treatment with the inhibitor, digest the lysate with Proteinase K (PK) to eliminate the normal PrPC, and then detect the remaining PK-resistant PrPSc by Western blotting or dot blotting using a PrP-specific antibody. A decrease in the PrPSc signal in treated cells compared to untreated controls indicates inhibition.
Q5: Can I use in vitro aggregation assays to test this compound?
A5: Yes, in vitro assays like Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC) can be adapted to screen for inhibitors. In these assays, you would assess the ability of this compound to prevent the seeded conversion of recombinant PrPC into an aggregated, Thioflavin T-positive form.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 3 nM | ScN2a, F3 | [4] |
| Molecular Weight | 281.27 g/mol | N/A | [6] |
| Formula | C15H11N3O3 | N/A | [6] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | N/A | [3] |
| Storage | Store at +4°C | N/A | [3] |
Experimental Protocols
Standard Scrapie Cell Assay (SSCA) for Prion Inhibition
This protocol is adapted from established methods for assessing the efficacy of anti-prion compounds in cell culture.[5][7]
Materials:
-
Prion-infected neuroblastoma cells (e.g., ScN2a)
-
Uninfected neuroblastoma cells (e.g., N2a) for cytotoxicity control
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 0.5% Triton X-100, 0.5% sodium deoxycholate in PBS)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc)
-
Reagents and equipment for Western blotting or dot blotting
Procedure:
-
Cell Seeding: Seed prion-infected cells (e.g., ScN2a) in a 96-well plate at a density that allows them to reach confluency at the end of the experiment (e.g., 5 x 10^3 cells/well).
-
Inhibitor Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 3-4 days under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the wells with lysis buffer.
-
Proteinase K Digestion: Transfer the lysates to microfuge tubes. Treat half of the lysate from each well with a final concentration of 20 µg/mL Proteinase K for 30 minutes at 37°C to digest PrPC. The other half remains undigested to assess total PrP levels.
-
Stop Digestion: Stop the PK digestion by adding a PK inhibitor (e.g., Pefabloc).
-
Detection of PrPSc: Analyze the PK-digested lysates by Western blotting or dot blotting using an anti-PrP antibody to detect the levels of PrPSc.
-
Data Analysis: Quantify the PrPSc signal and calculate the IC50 value of the inhibitor.
AlamarBlue Cell Viability Assay (Cytotoxicity Assay)
This assay should be run in parallel with the prion inhibition assay using uninfected cells.[1][8]
Materials:
-
Uninfected neuroblastoma cells (e.g., N2a)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
AlamarBlue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed uninfected cells in a 96-well plate at the same density as the SSCA.
-
Inhibitor Treatment: Treat the cells with the same serial dilutions of this compound as used in the SSCA. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for the same duration as the SSCA (3-4 days).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for the this compound prion inhibition assay.
Caption: Potential signaling pathways in prion propagation and points of inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Mitogen-Activated Protein Kinase Kinase 1/2 Signaling Pathway Clear Prion-Infected Cells from PrPSc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Erk1/2 Activation in Prion Disease Pathogenesis: Absence of CCR1 Leads to Increased Erk1/2 Activation and Accelerated Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
Validation & Comparative
Pyrazolone Power: A Comparative Guide to TCS PrP Inhibitor 13 and Other Pyrazolone-Based Prion Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of prion disease therapeutics, pyrazolone derivatives have emerged as a promising class of inhibitors against the pathogenic prion protein (PrPSc). This guide provides a detailed comparison of TCS PrP Inhibitor 13 with other notable pyrazolone-based compounds, supported by experimental data and methodologies to aid in the evaluation and selection of candidates for further investigation.
The conversion of the cellular prion protein (PrPC) into its misfolded, aggregated isoform (PrPSc) is the central pathogenic event in prion diseases, a group of fatal neurodegenerative disorders. The inhibition of this conversion is a primary therapeutic strategy. Pyrazolone and pyrazole derivatives have demonstrated significant potential in this area, with several compounds showing potent anti-prion activity in cellular and in vivo models.
Comparative Inhibitory Activity
A key metric for evaluating the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the reported inhibitory activities of this compound and other prominent pyrazolone and pyrazole derivatives against PrPSc accumulation.
| Compound Class | Specific Derivative | Target/Assay | Cell Line / System | IC50 / EC50 | Reference |
| Pyrazolone | This compound | PrP-res accumulation | ScN2a | 3 nM | [1] |
| This compound | PrP-res accumulation | F3 | 3 nM | [1] | |
| Compound 1 | PrP-res accumulation | ScN2a / F3 | 1.1 µM / 0.8 µM | [1] | |
| Compound 4 | PrP-res accumulation | ScN2a / F3 | 0.9 µM / 0.7 µM | [1] | |
| Compound 18 | PrP-res accumulation | ScN2a / F3 | 0.7 µM / 0.5 µM | [1] | |
| Diphenylpyrazole (DPP) | Most Effective Derivative | PrPSc formation | ScN2a | 1.2 µM | [2][3] |
| Most Effective Derivative | PrPSc formation | SMB | 0.6 µM | [3] | |
| Diphenylpyrazole | Anle138b | PrPSc formation (vCJD) | PMCA | 7.1 µM | [4] |
| Anle138b | PrPSc formation (RML) | PMCA | 7.3 µM | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these pyrazolone derivatives appears to be the direct inhibition of the conversion of PrPC to PrPSc and the subsequent aggregation into pathogenic oligomers.[4][5] Studies on this compound and related compounds suggest that their anti-prion activity is not correlated with antioxidant properties, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1]
The diphenylpyrazole derivative, Anle138b, has been shown to be an oligomer modulator that binds to pathological aggregates and inhibits the formation of toxic oligomers of both prion protein and α-synuclein.[5][6] Similarly, 3,5-diphenylpyrazole (DPP) derivatives are potent inhibitors of PrPSc formation in vitro, though their exact molecular target and mechanism remain under investigation.[3] It is hypothesized that these compounds may stabilize the native conformation of PrPC or interfere with the interaction between PrPC and PrPSc.
While a direct link between pyrazolone inhibitors and specific downstream signaling pathways is still an active area of research, the pathogenesis of prion diseases is known to involve several key cellular stress pathways. The accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) can trigger the Unfolded Protein Response (UPR) and ER stress, ultimately leading to apoptosis. Another implicated pathway is the activation of p38 mitogen-activated protein kinase (MAPK), which contributes to synaptic dysfunction and neurotoxicity. It is plausible that by inhibiting the initial misfolding and aggregation of PrP, pyrazolone derivatives may prevent the activation of these detrimental downstream signaling cascades.
Caption: General signaling pathway in prion disease and points of inhibition.
Experimental Protocols
The following is a representative protocol for the PrP-res accumulation assay in scrapie-infected neuroblastoma cells (ScN2a), a common method for screening anti-prion compounds. This protocol is based on methodologies frequently described in the literature.
Objective: To determine the efficacy of test compounds in inhibiting the accumulation of protease-resistant PrPSc (PrP-res) in cultured cells.
Materials:
-
Scrapie-infected mouse neuroblastoma cells (ScN2a)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc SC)
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 6D11)
-
Secondary antibody and detection reagents
Procedure:
-
Cell Seeding: Seed ScN2a cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubation: Incubate the cells for a specified period (e.g., 3-5 days) to allow for PrPSc propagation and the effect of the compound to manifest.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with a specific concentration of Proteinase K for a defined time and temperature (e.g., 20 µg/mL for 30 minutes at 37°C) to digest PrPC. A parallel sample without PK treatment should be prepared to measure total PrP.
-
Stop Digestion: Stop the PK digestion by adding a PK inhibitor.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with an anti-PrP antibody.
-
Detection and Analysis: Detect the PrP bands using an appropriate detection system. Quantify the band intensities to determine the amount of PrP-res relative to the total protein or the untreated control.
-
IC50 Calculation: Plot the percentage of PrP-res inhibition against the compound concentration and calculate the IC50 value.
Caption: Workflow for PrP-res accumulation assay.
Conclusion
This compound stands out as a highly potent pyrazolone derivative with nanomolar efficacy in inhibiting PrPSc accumulation in cellular models. The broader class of pyrazolone and pyrazole derivatives, including the DPP compounds and Anle138b, represent a versatile scaffold for the development of anti-prion therapeutics. While the precise molecular mechanisms and the full extent of their effects on downstream signaling pathways are still under investigation, their ability to directly target the fundamental process of prion conversion and aggregation makes them compelling candidates for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the fight against prion diseases.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylpyrazole-derived compounds increase survival time of mice after prion infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TCS PrP Inhibitor 13 and Quinacrine for Prion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds investigated for their potential to inhibit prion propagation: TCS PrP Inhibitor 13 and the well-studied drug, quinacrine. This document synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols for key assays to aid researchers in their evaluation of these and other potential anti-prion therapeutics.
Executive Summary
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). A primary therapeutic strategy involves inhibiting this conversion. This guide focuses on a comparative analysis of this compound, a potent pyrazolone derivative, and quinacrine, an acridine derivative historically explored for its anti-prion properties. While this compound demonstrates exceptional potency in in-vitro models, a lack of extensive in-vivo data contrasts with the well-documented, albeit disappointing, clinical and animal studies of quinacrine. This guide presents the available data to inform future research and drug development efforts in the field of prion therapeutics.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro efficacy of this compound and quinacrine in prion-infected cell lines.
| Compound | Chemical Class | Cell Line(s) | IC50 Value | Source |
| This compound | Pyrazolone | ScN2a, F3 | 3 nM | [1][2] |
| Quinacrine | Acridine | ScN2a | ~300 - 400 nM | [3][4] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Comparative Analysis
This compound
This compound, chemically identified as 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, emerged from a screening of pyrazolone derivatives as a highly potent inhibitor of protease-resistant PrPSc (PrP-res) accumulation in scrapie-infected mouse neuroblastoma (ScN2a) and F3 cell lines[1][2]. With an exceptionally low IC50 value of 3 nM, it is one of the most potent inhibitors of PrPSc formation identified in cell culture models to date[1][2].
Mechanism of Action: The precise mechanism of action for this compound is not fully elucidated. However, the initial study by Kimata et al. (2007) suggested that its anti-prion activity does not correlate with antioxidant, hydroxyl radical scavenging, or SOD-like activities[1][2]. This suggests a more specific interaction with the prion conversion process. Research on other pyrazolone derivatives suggests that they may act as chemical chaperones, stabilizing the native PrPC conformation and preventing its conversion to PrPSc.
In Vivo Data: To date, there is a lack of publicly available in vivo efficacy or pharmacokinetic data specifically for this compound. However, a study on other diphenylpyrazole derivatives has shown a significant increase in the survival time of prion-infected mice, suggesting that this class of compounds may have therapeutic potential in vivo[5]. Further animal studies are crucial to determine the therapeutic window and efficacy of this compound.
Quinacrine
Quinacrine, an antimalarial drug, was one of the first compounds identified to have anti-prion activity in cell culture models[4]. It inhibits the formation of PrPSc in ScN2a cells with an IC50 in the range of 300-400 nM[3][4].
Mechanism of Action: Quinacrine is thought to exert its anti-prion effect by interfering with the conversion of PrPC to PrPSc[1]. Some studies suggest that quinacrine can bind to the C-terminal helix of PrPC, potentially stabilizing its native conformation[6]. However, its mechanism may also involve altering the cellular environment, as it is a lysosomotropic agent[2].
In Vivo Data: Despite its promising in vitro activity, quinacrine has failed to show significant therapeutic benefit in animal models of prion disease and in human clinical trials[7][8][9]. Several factors may contribute to this lack of efficacy. One major issue is the development of drug-resistant prion strains[7][10][11]. Continuous treatment with quinacrine can lead to the selection and propagation of prion conformers that are no longer susceptible to the drug's inhibitory effects[7][10][11]. Additionally, while quinacrine can cross the blood-brain barrier, achieving and maintaining therapeutic concentrations in the relevant cellular compartments of the central nervous system has proven challenging[12][13].
Experimental Protocols
ScN2a Cell-Based Assay for Prion Inhibition
This protocol is a standard method for screening and evaluating the efficacy of anti-prion compounds.
Objective: To determine the IC50 value of a test compound for the inhibition of PrPSc accumulation in a chronically prion-infected neuronal cell line.
Materials:
-
ScN2a cells (mouse neuroblastoma cells chronically infected with a scrapie strain, e.g., RML)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics)
-
Test compound (e.g., this compound, quinacrine)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate, 5 mM EDTA)
-
Proteinase K (PK)
-
PK stop solution (e.g., Pefabloc SC)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against PrP (e.g., 6D11)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Seeding: Seed ScN2a cells in multi-well plates at a density that allows for several days of growth.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known prion inhibitor).
-
Incubation: Incubate the cells for a defined period (e.g., 3-5 days), allowing for cell division and prion propagation.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with Proteinase K to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core. A parallel sample without PK treatment should be included to measure total PrP.
-
PK Inactivation: Stop the PK digestion by adding a PK inhibitor.
-
Western Blotting:
-
Separate the proteins in the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes PrP.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the PrPSc bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the PrPSc bands. Plot the percentage of PrPSc inhibition against the compound concentration to determine the IC50 value.
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
The RT-QuIC assay is a highly sensitive in vitro method for detecting the presence of prion seeding activity. It can be adapted to screen for inhibitors of prion aggregation.
Objective: To assess the ability of a test compound to inhibit the PrPSc-seeded conversion of recombinant PrPC (rPrPC).
Materials:
-
Recombinant PrPC substrate (e.g., hamster PrP 90-231)
-
PrPSc seed (e.g., brain homogenate from a prion-infected animal)
-
RT-QuIC reaction buffer (containing Thioflavin T (ThT), NaCl, and other components)
-
Test compound
-
96-well black, clear-bottom plates
-
Plate reader with shaking and fluorescence reading capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, combine the rPrPC substrate, PrPSc seed, and RT-QuIC reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control.
-
Assay Run: Place the plate in a plate reader set to a specific temperature (e.g., 42°C). The assay involves cycles of shaking and rest, with ThT fluorescence measurements taken at regular intervals.
-
Data Analysis: Monitor the increase in ThT fluorescence over time. A positive reaction, indicating prion seeding and aggregation, results in a sigmoidal fluorescence curve. The lag phase (time to the start of the rapid increase in fluorescence) is a key parameter. An increase in the lag phase in the presence of a test compound indicates inhibition of prion conversion.
Visualizations
Experimental Workflow for ScN2a Cell-Based Assay
Caption: Workflow for determining the anti-prion efficacy of a compound using the ScN2a cell-based assay.
Proposed Mechanism of Action for Prion Inhibitors
Caption: Potential mechanisms by which small molecule inhibitors can block the conversion of PrPC to PrPSc.
Conclusion
The comparison between this compound and quinacrine highlights a critical challenge in prion drug discovery: translating potent in vitro activity into in vivo efficacy. This compound stands out for its remarkable potency in cell-based assays, making it an intriguing candidate for further investigation. However, the lack of in vivo data prevents a comprehensive assessment of its therapeutic potential. Conversely, the extensive research on quinacrine serves as a cautionary tale, demonstrating that potent in vitro inhibition does not guarantee clinical success. The emergence of drug resistance and pharmacokinetic challenges ultimately led to its failure in clinical trials.
For researchers and drug development professionals, this comparative guide underscores the importance of a multi-faceted approach to evaluating anti-prion compounds. While high-throughput in vitro screening using assays like the ScN2a cell-based assay is invaluable for initial lead identification, subsequent rigorous in vivo testing in relevant animal models is paramount. Future studies on this compound should prioritize in vivo efficacy, pharmacokinetic, and toxicology studies to determine if its exceptional in vitro potency can be translated into a viable therapeutic strategy for prion diseases. The lessons learned from quinacrine's journey provide a valuable framework for navigating the complex path of anti-prion drug development.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Agents Targeting the Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Immunodetection of PrPSc Using Western Immunoblotting Techniques | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of quinacrine in human prion disease (PRION-1 study): a patient-preference trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecdc.europa.eu [ecdc.europa.eu]
- 13. Frontiers | Optimization of the Real-Time Quaking-Induced Conversion Assay for Prion Disease Diagnosis [frontiersin.org]
A Comparative Guide to TCS PrP Inhibitor 13 and Diphenylpyrazole Inhibitors for Prion Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two classes of prion protein inhibitors: the pyrazolone-based TCS PrP Inhibitor 13 and the diphenylpyrazole-based inhibitors. This document outlines their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, presenting a clear, data-driven overview to inform future research and development in the field of transmissible spongiform encephalopathies (TSEs).
Introduction
Prion diseases, or TSEs, are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathological isoform known as PrPSc. The accumulation of PrPSc in the central nervous system is a hallmark of prion disease and a primary target for therapeutic intervention. This guide focuses on a comparative analysis of two promising classes of small molecule inhibitors of PrPSc formation: this compound, a pyrazolone derivative, and a series of diphenylpyrazole (DPP) compounds.
Efficacy and Potency: A Head-to-Head Comparison
The in vitro efficacy of these inhibitors is primarily assessed by their ability to reduce the accumulation of protease-resistant PrPSc in cultured cells persistently infected with prions. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Inhibitor Class | Lead Compound | Chemical Structure | Target Cells | IC50 | Reference |
| Pyrazolone | This compound | 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One | ScN2a, F3 | 3 nM[1] | Kimata et al., 2007 |
| Diphenylpyrazole | 2-(5-(3-fluorophenyl)-1H-pyrazol-3-yl)-5-methylphenol | 2-(5-(3-fluorophenyl)-1H-pyrazol-3-yl)-5-methylphenol | SMB | 0.6 µM | Philipp et al., 2011 |
| ScN2a | 1.2 µM[1] |
As the data indicates, This compound demonstrates significantly higher potency in vitro , with an IC50 value in the low nanomolar range, making it several orders of magnitude more potent than the lead diphenylpyrazole compound, which has IC50 values in the micromolar range.
Mechanism of Action
While both classes of compounds inhibit the formation of PrPSc, their underlying mechanisms of action appear to differ.
This compound , a pyrazolone derivative, has been suggested to act through a mechanism that does not involve antioxidant or radical scavenging activities.[1] The precise molecular target and pathway are still under investigation, but the pyrazolone scaffold is a key feature for its potent anti-prion activity.
Diphenylpyrazole inhibitors , on the other hand, are proposed to have an indirect mechanism of action. Studies have shown that the lead diphenylpyrazole compound did not inhibit PrPSc formation in a cell-free conversion assay, suggesting it does not directly interact with PrPC or PrPSc to block the conversion process.[2] This points towards a mechanism that may involve the modulation of cellular pathways or factors that are required for PrPSc propagation.
Experimental Protocols
The following is a generalized experimental protocol for the determination of PrPSc accumulation in scrapie-infected neuroblastoma (ScN2a) cells, based on common methodologies described in the literature. Specific parameters may vary between studies.
1. Cell Culture and Treatment:
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The test compounds (this compound or diphenylpyrazole inhibitors) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells are treated with the vehicle alone.
-
The cells are incubated with the compounds for a defined period, typically 3-6 days.
2. Cell Lysis:
-
After incubation, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer (e.g., containing detergents like NP-40 and deoxycholate) to release cellular proteins.
3. Proteinase K (PK) Digestion:
-
A portion of the cell lysate is treated with Proteinase K (PK) at a specific concentration (e.g., 20 µg/mL) and incubated at 37°C for a set time (e.g., 30-60 minutes). PK digests PrPC but only partially cleaves the N-terminus of PrPSc, leaving a protease-resistant core (PrPres).
-
The digestion is stopped by adding a protease inhibitor (e.g., Pefabloc or PMSF).
4. Protein Precipitation and Quantification:
-
Proteins in the PK-treated lysate are often precipitated (e.g., with methanol or using specific precipitation methods like with streptomycin sulphate) to concentrate the PrPres.[3]
-
The total protein concentration of the initial lysate is determined using a standard protein assay (e.g., BCA assay) for normalization.
5. Western Blotting:
-
The protein samples (both PK-treated and untreated) are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically detects PrP (e.g., monoclonal antibody 3F4 or 6H4).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The PrP bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified using densitometry.
6. Data Analysis:
-
The amount of PrPres in the treated samples is compared to that in the untreated control samples.
-
The IC50 value is calculated as the concentration of the compound that reduces the PrPres signal by 50%.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of evaluating PrP inhibitors, the following diagram is provided.
Caption: General workflow for assessing the efficacy of PrP inhibitors.
Conclusion
Both this compound and the diphenylpyrazole class of compounds represent valuable tools for the study of prion diseases and hold potential for therapeutic development. This compound stands out for its exceptional in vitro potency. In contrast, the diphenylpyrazole inhibitors, while less potent, present an interesting case for an indirect mechanism of action that could unveil novel cellular targets for anti-prion therapies. The choice of inhibitor for a particular research application will depend on the specific experimental goals, such as maximizing potency or exploring alternative therapeutic pathways. Further in vivo studies are necessary to fully evaluate the therapeutic potential of both classes of inhibitors.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitive detection of PrPSc by Western blot assay based on streptomycin sulphate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Prion Activity: A Comparative Analysis of TCS PrP Inhibitor 13 and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-prion activity of TCS PrP Inhibitor 13 and other notable anti-prion compounds, with a focus on in vivo validation. While this compound has demonstrated high potency in vitro, a lack of publicly available in vivo data necessitates a comparison with structurally related and alternative compounds for which animal studies have been conducted. This guide aims to equip researchers with the necessary information to evaluate the potential of these inhibitors and to design further in vivo studies.
Comparative Efficacy of Anti-Prion Compounds
The following table summarizes the available efficacy data for this compound and other key anti-prion compounds. It is important to note the differences in experimental models, routes of administration, and treatment regimens when comparing these compounds.
| Compound | Class | In Vitro Efficacy (IC50) | In Vivo Model | Treatment Regimen | Key In Vivo Outcomes |
| This compound | Pyrazolone derivative | 3 nM (in ScN2a and F3 cells)[1] | Not reported | Not reported | No in vivo data available. |
| Anle138b | 3,5-diphenyl-pyrazole (DPP) derivative | ~1 µM | RML prion-infected mice | Oral administration | Extended survival time.[2] |
| IND24 | 2-aminothiazole | Not specified | RML prion-infected mice | Oral administration | Extended scrapie incubation time >2-fold.[2] |
| Diphenylpyrazole (DPP) derivative | Diphenylpyrazole | 0.6 - 1.2 µM (in ScN2A cells) | Scrapie-infected C57BL/6 and Tga20 mice | Intraperitoneal and oral administration | Significantly increased incubation time; delayed disease onset by 37-42 days.[3][4] |
| Cellulose Ether | Polymer | Not applicable | Scrapie-infected mice | Prophylactic subcutaneous administration | Extended scrapie incubation times 4-fold.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below is a generalized protocol for evaluating the efficacy of anti-prion compounds in a scrapie-infected mouse model, based on common practices in the field.
Scrapie-Infected Mouse Model Protocol
1. Animal Model:
-
Species and Strain: C57BL/6 mice are commonly used due to their well-characterized response to prion infection. Transgenic mice overexpressing PrP (e.g., Tga20) can also be used to accelerate disease progression.[3]
-
Age and Sex: Typically, 4-6 week old mice of a single sex are used to minimize variability.
2. Inoculation:
-
Inoculum Preparation: A 10% (w/v) brain homogenate is prepared from terminally ill, scrapie-infected mice (e.g., RML strain) in a suitable buffer like phosphate-buffered saline (PBS).
-
Route of Inoculation: Intracerebral (IC) injection is the most common and efficient route for prion infection. A typical injection volume is 20-30 µL.
3. Compound Administration:
-
Route: This will depend on the compound's properties (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).[2][3]
-
Dosage and Frequency: The dose and treatment schedule should be determined by prior pharmacokinetic and toxicity studies. Treatment can be initiated prophylactically (before or at the time of inoculation) or therapeutically (after inoculation or at the onset of clinical signs).[3]
4. Monitoring and Clinical Scoring:
-
Mice are monitored daily for the onset of clinical signs of scrapie, which may include:
-
Ataxia (uncoordinated movement)
-
Tremors
-
Kyphosis (hunched posture)
-
Rigidity of the tail
-
Weight loss
-
-
A standardized clinical scoring system is used to quantify disease progression.
5. Endpoint Determination:
-
The primary endpoint is typically the incubation period , defined as the time from inoculation to the onset of terminal disease.
-
Survival time is also a key measure.
-
Animals are euthanized upon reaching a pre-defined terminal stage of the disease or at the end of the study.
6. Post-mortem Analysis:
-
Brain Tissue Collection: Brains are harvested and can be divided for various analyses.
-
Biochemical Analysis: Western blotting is used to detect the presence of protease-resistant PrPSc.
-
Histopathological Analysis: Brain sections are examined for characteristic spongiform changes, neuronal loss, and astrogliosis using techniques like hematoxylin and eosin (H&E) staining and immunohistochemistry for PrPSc and glial fibrillary acidic protein (GFAP).
Signaling Pathways in Prion Disease
The pathogenesis of prion diseases involves the dysregulation of several cellular signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
Cross-Validation of TCS PrP Inhibitor 13 in Diverse Cell Lines: A Comparative Guide
For Immediate Release
A potent pyrazolone derivative, TCS PrP Inhibitor 13, has demonstrated remarkable efficacy in the low nanomolar range against the accumulation of protease-resistant prion protein (PrP-res) in multiple prion-infected cell lines. This guide provides a comparative analysis of its activity, details the experimental protocols for its validation, and explores its potential mechanism of action, offering valuable insights for researchers in neurodegenerative disease and drug development.
Performance Overview
This compound, a novel antiprion compound, has shown significant promise in cell-based assays. The key performance metric, the half-maximal inhibitory concentration (IC50), highlights its potency in preventing the formation of the pathogenic, protease-resistant form of the prion protein (PrPSc or PrP-res).
Quantitative Data Summary
| Compound | Cell Line | Prion Strain | IC50 (nM) | Efficacy | Cytotoxicity | Reference |
| This compound | ScN2a (mouse neuroblastoma) | Not Specified | 3 | High | Not specified in abstract | [1] |
| This compound | F3 (mouse neuroblastoma) | Not Specified | 3 | High | Not specified in abstract | [1] |
Table 1: Inhibitory Activity of this compound against PrP-res Accumulation. This table summarizes the reported IC50 values for this compound in two different prion-infected mouse neuroblastoma cell lines.
Experimental Protocols
The following protocols are based on established methodologies for the evaluation of antiprion compounds in cell culture.
Inhibition of PrP-res Accumulation in ScN2a and F3 Cells
This protocol outlines the general procedure for assessing the efficacy of this compound in reducing the levels of protease-resistant prion protein in infected neuronal cells.
1. Cell Culture and Prion Infection:
-
Mouse neuroblastoma cells (ScN2a and F3 lines) persistently infected with a scrapie prion strain are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. Control cells are treated with the vehicle alone.
-
The cells are incubated with the compound for a defined period, typically several days, to allow for PrPSc turnover.
3. Cell Lysis and Proteinase K Digestion:
-
After treatment, the cells are washed and lysed to release cellular proteins.
-
A portion of the cell lysate is treated with Proteinase K (PK) to digest the normal, protease-sensitive cellular prion protein (PrPC). The pathogenic PrPSc is partially resistant to PK digestion.
4. Detection of PrP-res:
-
The PK-treated lysates are then analyzed by Western blotting.
-
Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific for the prion protein.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The intensity of the PrP-res bands is quantified using densitometry.
5. Data Analysis:
-
The percentage of PrP-res inhibition is calculated for each concentration of the inhibitor relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine if the observed reduction in PrP-res is due to a specific inhibitory effect or simply due to cell death.
1. Cell Treatment:
-
Uninfected or infected neuronal cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for the same duration as the inhibition assay.
2. Viability Measurement:
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein-AM assay.
-
In the MTT assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
-
The calcein-AM assay measures the esterase activity in live cells, which converts the non-fluorescent calcein-AM to the fluorescent calcein.
3. Data Analysis:
-
The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve. A desirable antiprion compound should have a high CC50 and a low IC50, indicating a large therapeutic window.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its anti-prion activity is not yet fully elucidated. However, initial studies indicate that its function is not linked to antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities[1]. This suggests a more specific mode of action.
One hypothesis for pyrazolone derivatives is that they may act as chemical chaperones, stabilizing the native conformation of the cellular prion protein (PrPC) and thereby preventing its conversion to the pathogenic PrPSc form. Alternatively, they could interfere with the interaction between PrPC and PrPSc, or they might enhance the clearance of PrPSc from the cells.
Further research is required to pinpoint the exact molecular targets and signaling pathways modulated by this compound in the context of prion disease.
Visualizing the Experimental Workflow
To clarify the process of evaluating this compound, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for evaluating this compound.
Logical Relationship of Anti-Prion Drug Discovery
The search for effective anti-prion compounds involves a logical progression from identifying the therapeutic target to validating lead compounds. The following diagram outlines this relationship.
Caption: Logical flow of anti-prion compound discovery and evaluation.
References
Head-to-Head Comparison: TCS PrP Inhibitor 13 vs. IND24 in Prion Disease Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for fatal neurodegenerative prion diseases, two small molecules, TCS PrP Inhibitor 13 and IND24, have emerged as compounds of significant interest. This guide provides a detailed, data-driven comparison of these two inhibitors, offering insights into their efficacy, mechanisms of action, and experimental validation. The information presented herein is compiled from multiple independent studies to facilitate an objective assessment for researchers in the field.
I. At a Glance: Comparative Efficacy
The following tables summarize the key quantitative data for this compound and IND24, providing a snapshot of their anti-prion activity as reported in various experimental models. It is important to note that a direct head-to-head study under identical experimental conditions has not been published. Therefore, the data presented is a compilation from different research articles and should be interpreted with this in mind.
Table 1: In Vitro Efficacy - Inhibition of Prion Protein Accumulation
| Compound | Cell Line | Prion Strain | IC50 Value | Citation |
| This compound | ScN2a, F3 | Not Specified | 3 nM | [1] |
| IND24 | RML-infected CAD5 | RML | Good potency | [2] |
| ME7-infected CAD5 | ME7 | Lower potency than RML | [2] | |
| 22L-infected CAD5 | 22L | Resistant up to 10 µM | [2] | |
| RML[IND24]-CAD5 | RML (resistant) | Resistant up to 20 µM |
Table 2: In Vivo Efficacy - Extension of Survival in Prion-Infected Mice
| Compound | Mouse Model | Prion Strain | Dosing Regimen | Survival Index (%)* | Citation | |---|---|---|---|---| | IND24 | Tg(Gfap-luc)/FVB | RML | 210 mg/kg/day from 1 dpi | 170 ± 4 | | | | Wild-type | ME7 | 210 mg/kg/day from 1 dpi | 170 |[2] | | | Wild-type | 22L | 210 mg/kg/day from 1 dpi | 148 |[2] | | | Tg4053 (overexpressing mouse PrP) | RML | 210 mg/kg/day from 1 dpi | 220 ± 14 | | | | Tg(Mo/HuPrP)/Prnp0/0 | RML | Not Specified | Doubled survival |[2] | | | Tg(HuPrP)/Prnp0/0 | sCJD | Not Specified | No effect |[2] | | | Tg(ElkPrP)/Prnp0/0 | CWD | Not Specified | 158 and 220 |[2] |
*Survival Index: (Mean survival time of treated group / Mean survival time of vehicle-treated group) x 100
II. Mechanism of Action
This compound: A Pyrazolone Derivative
This compound belongs to the pyrazolone class of compounds. While its precise molecular target and signaling pathway in the context of prion inhibition are not fully elucidated, studies on pyrazolone derivatives suggest a mechanism that does not involve antioxidant or radical scavenging activities[1]. Research on similar compounds in other neurodegenerative diseases indicates that they may interact with chaperone proteins, such as 14-3-3 isoforms, which are involved in protein folding and aggregation[3]. In neuroglioma cells, this compound has been shown to induce apoptosis, suggesting an interference with cell survival pathways.
Figure 1. Proposed mechanism of action for this compound.
IND24: A 2-Aminothiazole Derivative
IND24 is a 2-aminothiazole derivative that has demonstrated efficacy in prolonging the survival of prion-infected mice. Its mechanism of action is thought to involve the inhibition of PrPSc formation. However, a significant characteristic of IND24 is its strain-specific efficacy and the emergence of drug-resistant prion strains upon treatment. This suggests that IND24 may act by binding to a specific conformation of PrPSc, thereby preventing it from templating the conversion of PrPC. Prion strains with different conformations may not bind IND24 effectively, leading to resistance.
Figure 2. Mechanism of IND24 and the emergence of resistance.
III. Experimental Protocols
Standard Scrapie Cell Assay (SSCA)
The in vitro efficacy of anti-prion compounds is commonly assessed using the Standard Scrapie Cell Assay (SSCA)[4][5]. This assay quantifies the reduction of protease-resistant PrPSc in prion-infected cultured cells upon treatment with a test compound.
Workflow:
-
Cell Plating: Prion-susceptible cells (e.g., ScN2a, CAD5) are seeded in 96-well plates.
-
Infection & Treatment: Cells are exposed to a prion-infected brain homogenate and simultaneously treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for several days to allow for prion propagation and compound activity.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Proteinase K (PK) Digestion: The cell lysates are treated with Proteinase K to digest the normal, protease-sensitive PrPC, leaving the protease-resistant PrPSc intact.
-
Detection: The remaining PrPSc is detected and quantified using methods such as ELISA or Western blotting.
-
IC50 Determination: The concentration of the compound that inhibits 50% of PrPSc accumulation (IC50) is calculated.
Figure 3. Workflow of the Standard Scrapie Cell Assay (SSCA).
In Vivo Efficacy Testing in Mouse Models
The therapeutic potential of anti-prion compounds is ultimately evaluated in animal models of prion disease.
Workflow:
-
Animal Inoculation: Mice are intracerebrally inoculated with a specific strain of prions.
-
Treatment Administration: The test compound is administered to the mice, typically orally or via injection, starting at a defined time point post-inoculation (e.g., prophylactically or after the onset of clinical signs). A control group receives a vehicle solution.
-
Clinical Monitoring: Mice are monitored daily for the onset and progression of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis).
-
Survival Analysis: The time from inoculation to the terminal stage of the disease is recorded for each mouse.
-
Data Analysis: The mean survival times of the treated and control groups are compared to determine the efficacy of the compound, often expressed as a "survival index".
-
Biochemical Analysis: Brain tissue from terminal mice is often analyzed for the presence and characteristics of PrPSc to investigate the mechanism of action and the potential for drug resistance.
Figure 4. Workflow for in vivo efficacy testing of anti-prion compounds.
IV. Discussion and Future Directions
IND24, on the other hand, has been more extensively characterized in vivo, demonstrating significant survival extension in mice infected with several prion strains. The key limitations of IND24 are its lack of efficacy against human sCJD prions and the emergence of drug-resistant strains, which pose significant challenges for its clinical translation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and IND24 under standardized conditions to provide a definitive comparison of their efficacy and therapeutic potential.
-
Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways of this compound to understand its mode of anti-prion activity and its effects on neuronal apoptosis.
-
Overcoming Drug Resistance: Developing strategies to circumvent the emergence of IND24-resistant prion strains, such as combination therapies with compounds that have different mechanisms of action.
-
Efficacy against Human Prions: Screening and optimizing compounds from both the pyrazolone and 2-aminothiazole classes for activity against a broader range of human prion strains.
The continued investigation of these and other novel inhibitors is crucial for advancing the development of effective treatments for these devastating neurodegenerative diseases. This guide serves as a foundational resource for researchers to build upon in their quest for a cure.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Standard Scrapie Cell Assay: Development, Utility and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of Prion Protein Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic isoform (PrPSc). This conversion is a critical target for therapeutic intervention. Among the numerous compounds investigated, TCS PrP Inhibitor 13, a pyrazolone derivative, has demonstrated exceptional potency in cell-based assays. However, the ultimate therapeutic potential of any anti-prion compound must be validated through rigorous assessment in animal models.
This guide provides a comparative overview of the therapeutic potential of this compound and other notable anti-prion compounds, with a focus on their performance in preclinical animal studies. Due to the limited publicly available in vivo data for this compound, this document will present its potent in vitro profile and then compare the in vivo efficacy of other promising candidates to offer a broader perspective on the current landscape of anti-prion drug development.
In Vitro Efficacy of this compound
This compound, also known as compound 13 in the study by Kimata et al. (2007), is a pyrazolone derivative that has shown remarkable activity in inhibiting the accumulation of protease-resistant PrPSc in prion-infected cell lines.[1]
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | ScN2a | 3 | [1] |
| F3 | 3 | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the accumulation of PrPSc by 50%.
The exceptionally low nanomolar IC50 value of this compound underscores its high potency in a cellular context. The mechanism of action is reported not to be associated with antioxidant activities.[1]
Comparative In Vivo Efficacy of Alternative PrP Inhibitors
| Compound Class | Compound | Animal Model | Prion Strain | Dosing Regimen | Increase in Survival Time | Reference |
| Diphenylpyrazole | DPP derivative | C57BL/6 Mice | Scrapie | i.p. or oral | Delayed onset by 37-42 days | [2] |
| 2-Aminothiazole | IND24 | Mice | RML | Oral | Significant extension | [3] |
| Dihydropyridine | Anle138b | Mice | RML | Oral | Significant extension | [4] |
| Acridine | Quinacrine | Mice | RML | Oral | No significant extension | [5] |
| Antisense Oligonucleotide | ASO | Mice | RML | Intracerebroventricular | 61-98% (prophylactic), 55% (therapeutic) | [6][7] |
| Nanobody | rAAV-Nb484 | Mice | RML | Intracerebroventricular | 4.5% | [8] |
Note: i.p. = intraperitoneal; RML = Rocky Mountain Laboratory strain of scrapie. The increase in survival time is a key indicator of therapeutic efficacy in these models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the assessment of anti-prion compounds.
In Vitro Assay for PrPSc Inhibition (Kimata et al., 2007)
-
Cell Lines: Scrapie-infected neuroblastoma cells (ScN2a) and F3 cells were used.
-
Compound Treatment: Cells were treated with varying concentrations of the test compounds for a specified period.
-
PrPSc Detection: After cell lysis, the samples were treated with proteinase K (PK) to digest PrPC. The remaining PK-resistant PrPSc was then detected and quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
IC50 Determination: The concentration of the compound that resulted in a 50% reduction in the PrPSc signal compared to untreated control cells was determined as the IC50 value.
In Vivo Efficacy Studies in Prion-Infected Mice
-
Animal Models: Typically, wild-type mice (e.g., C57BL/6) or transgenic mice overexpressing PrPC are used.
-
Prion Inoculation: Mice are intracerebrally inoculated with a specific prion strain (e.g., RML).
-
Compound Administration: Treatment with the test compound is initiated either before (prophylactic) or after (therapeutic) prion inoculation. The route of administration can be oral, intraperitoneal, or intracerebroventricular, depending on the compound's properties.
-
Clinical Monitoring: Mice are monitored regularly for the onset and progression of clinical signs of prion disease, such as ataxia, weight loss, and kyphosis.
-
Survival Analysis: The primary endpoint is the survival time of the treated animals compared to a vehicle-treated control group. Kaplan-Meier survival curves are often used to represent the data.
-
Neuropathological Analysis: At the terminal stage of the disease or a predetermined endpoint, brain tissue is collected for histopathological analysis to assess the extent of spongiform changes, neuronal loss, and PrPSc deposition.
Visualizing Pathways and Workflows
Prion Propagation and Inhibition Pathway
Caption: Simplified pathway of prion propagation and potential points of therapeutic intervention.
Experimental Workflow for In Vivo Assessment
Caption: A typical experimental workflow for evaluating the efficacy of anti-prion compounds in animal models.
Conclusion
This compound stands out as a highly potent inhibitor of PrPSc accumulation in cellular models of prion disease. Its remarkable in vitro activity warrants further investigation into its in vivo efficacy and pharmacokinetic properties to determine its true therapeutic potential. The comparative data from other anti-prion compounds highlight the challenges and opportunities in translating promising in vitro results into tangible survival benefits in animal models. Future studies should aim to bridge this gap for this compound and other novel compounds to advance the development of effective treatments for these devastating neurodegenerative diseases.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylpyrazole-derived compounds increase survival time of mice after prion infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides extend survival of prion-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense oligonucleotides extend survival of prion-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent Validation of TCS PrP Inhibitor 13: A Comparative Analysis of Anti-Prion Compound Efficacy
For Immediate Release
This guide provides an independent comparison of the reported 50% inhibitory concentration (IC50) of TCS PrP Inhibitor 13 against other known anti-prion compounds. The data presented is based on published literature and aims to offer researchers, scientists, and drug development professionals a clear perspective on the compound's potency. While a direct independent validation of the IC50 for this compound by a separate research group has not been identified in the public domain, this guide serves to contextualize its efficacy within the broader landscape of prion protein inhibitors.
Comparative Efficacy of Anti-Prion Compounds
The potency of an inhibitor is a critical factor in its potential as a therapeutic agent. The following table summarizes the reported IC50 values of this compound and other compounds known to inhibit the accumulation of the disease-associated prion protein (PrPSc) in scrapie-infected mouse neuroblastoma (ScN2a) and F3 cell lines.
| Compound | IC50 | Cell Line(s) | Source |
| This compound | 3 nM | ScN2a, F3 | Kimata A, et al. (2007)[1] |
| Compound 2 (Pyrazolone Derivative) | 13 nM, 25 nM | ScN2a, F3 | MedChemExpress[2] |
| Tannic Acid | ~100 nM | ScN2a | Kocisko DA, et al. (2003)[3] |
| Quinacrine | ~0.3 µM | ScN2a | Doh-ura K, et al. (2000)[4] |
| BiCAPPA | 0.32 µM | Scrapie-infected cells | MedChemExpress[2] |
| IND24 | 1.27 µM | Prion-infected cells | MedChemExpress[2] |
| IND81 | 1.95 µM | Prion-infected cells | MedChemExpress[2] |
| Chlorpromazine | ~3 µM | ScN2a | Doh-ura K, et al. (2000)[4] |
| BB 0305179 | 4.7 µM | Prion-infected cells | MedChemExpress[2] |
| SM875 | 7.87 µM | Prion-infected cells | MedChemExpress[2] |
Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Based on the available data, this compound exhibits a potent inhibitory activity with a reported IC50 of 3 nM in both ScN2a and F3 cell lines[1]. This positions it as one of the most potent inhibitors of PrPSc accumulation in these cell-based assays when compared to other compounds in the table.
Experimental Protocol for IC50 Determination of PrPSc Inhibitors
The following is a generalized protocol for determining the IC50 of a compound against PrPSc accumulation in cultured cells, based on methodologies described in the scientific literature.
1. Cell Culture and Infection:
-
Scrapie-infected mouse neuroblastoma cells (e.g., ScN2a) are cultured in appropriate media (e.g., MEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in multi-well plates and allowed to adhere.
2. Compound Treatment:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A serial dilution of the compound is prepared in culture media to achieve a range of final concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with solvent) is also included.
-
Cells are incubated with the compound for a specified period (e.g., 3-5 days).
3. Cell Lysis and Proteinase K Digestion:
-
After incubation, the cells are washed and lysed to release cellular proteins.
-
A portion of the cell lysate is treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc. The other portion is left untreated to measure total protein.
4. PrPSc Detection and Quantification:
-
The amount of PrPSc in the PK-treated lysates is quantified using methods such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with an anti-PrP antibody. The resulting bands are visualized and quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA): PrPSc is captured on a plate and detected with an antibody-enzyme conjugate, producing a colorimetric signal that is proportional to the amount of PrPSc.
-
5. Data Analysis:
-
The percentage of PrPSc inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of PrPSc accumulation, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Prion Protein Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Workflow for determining the IC50 of a PrPSc inhibitor.
Caption: Simplified pathway of prion protein conversion and inhibition.
References
- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Inhibitors of Scrapie-Associated Prion Protein Formation in a Library of 2,000 Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Agents Targeting the Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of TCS PrP Inhibitor 13
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of TCS PrP Inhibitor 13, a potent antiprion agent. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Essential Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related pyrazolone derivatives indicate that this compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is required.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or with local exhaust ventilation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Refer to the manufacturer's instructions for specific storage temperatures.
Quantitative Data Summary
| Property | Value | Source |
| IC50 | 3 nM | MedChemExpress |
| Molecular Weight | 281.27 g/mol | AOBIOUS |
| Solubility | Soluble in DMSO | AOBIOUS |
Proper Disposal Procedures
The disposal of this compound must comply with all local, state, and federal hazardous waste regulations. As a pyrazolone derivative, it should be treated as a chemical waste.
Step-by-Step Disposal Plan:
-
Waste Identification: Classify waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated solutions, and any materials used for cleaning spills.
-
Waste Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and date of accumulation.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the contaminated material in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Experimental Protocol: In Vitro Inhibition of Protease-Resistant Prion Protein (PrP-res) Accumulation
This protocol is a representative example for testing the efficacy of this compound in a scrapie-infected neuroblastoma cell line (e.g., ScN2a).
Materials:
-
Scrapie-infected neuroblastoma cells (ScN2a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Proteinase K (PK)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-PrP antibody
Procedure:
-
Cell Culture: Culture ScN2a cells in appropriate medium to near confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with Proteinase K to digest the normal, protease-sensitive prion protein (PrPC). The protease-resistant form (PrP-res) will remain.
-
Sample Preparation: Stop the PK digestion and prepare the samples for SDS-PAGE.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with an anti-PrP antibody.
-
Use a suitable secondary antibody and detection reagent to visualize the PrP-res bands.
-
-
Analysis: Quantify the intensity of the PrP-res bands to determine the inhibitory effect of this compound at different concentrations and calculate the IC50 value.
Essential Safety and Operational Guide for TCS PrP Inhibitor 13
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TCS PrP Inhibitor 13. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent anti-prion agent.
I. Compound Overview and Properties
This compound, with the chemical name 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, is a potent anti-prion agent.[1] It effectively inhibits the accumulation of protease-resistant prion protein (PrP-res) in prion-infected mouse neuroblastoma (N2a) cell lines with a very low IC50 value of 3 nM.[2] Beyond its anti-prion activity, it has been observed to reduce the expression of the cellular prion protein (PrPC) and decrease proliferation and survival in schwannoma cell lines.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C15H11N3O3 | [1][3] |
| Molecular Weight | 281.27 g/mol | [1][3] |
| CAS Number | 34320-83-7 | [1][3] |
| IC50 | 3 nM (in ScN2a and F3 cell lines) | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | |
| Storage | Short term at 0°C, long term at -20°C. Stock solutions: 6 months at -80°C, 1 month at -20°C. | [2][3] |
II. Personal Protective Equipment (PPE) and Handling
Given that the toxicological properties of this compound have not been fully investigated, caution is paramount. Handling should be performed by trained personnel in a controlled environment.
PPE Recommendations:
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Weighing and preparing stock solutions (powder form) | Chemical safety goggles or a face shield. | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Double-gloving with chemotherapy-rated nitrile gloves. | An N95 or higher-level respirator within a certified chemical fume hood. |
| Handling dilute solutions | Chemical safety goggles. | Laboratory coat and nitrile gloves. | Not generally required if handled in a well-ventilated area or fume hood. |
| Risk of aerosol generation | Chemical safety goggles and a face shield. | Disposable, low-permeability gown and double nitrile gloves. | N95 or higher-level respirator within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. |
Handling Precautions:
-
Engineering Controls: Always handle the solid form of this compound in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves are worn. Do not eat, drink, or smoke in the laboratory.
III. Experimental Protocols
A. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound to room temperature before opening.
-
In a chemical fume hood, weigh the required amount of the inhibitor. For example, for 1 ml of a 10 mM stock solution, weigh 2.81 mg of the compound (Molecular Weight: 281.27).
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.
-
B. In Vitro Prion Protein Accumulation Assay:
This protocol is a general guideline and should be adapted based on the specific cell line and experimental design.
-
Cell Seeding: Seed prion-infected neuroblastoma cells (e.g., ScN2a) in a multi-well plate at a density that allows for several days of growth.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 3-5 days).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Proteinase K Digestion: Treat a portion of the cell lysate with Proteinase K to digest PrPC, leaving the protease-resistant PrP-res.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PrP antibody to detect PrP-res.
-
Quantification: Quantify the PrP-res bands and normalize to a loading control. Determine the IC50 value of the inhibitor.
IV. Signaling Pathways and Mechanism of Action
This compound has been shown to modulate several signaling pathways, leading to reduced cell proliferation and survival in schwannoma cells.[2] The presumed mechanism involves the inhibition of PrPC, which in turn affects downstream signaling cascades.
Caption: Putative signaling pathway of this compound.
V. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated vials) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (stock solutions, contaminated media) | Collect in a dedicated, labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated hazardous waste bag immediately after use. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent cytotoxic compounds.
VI. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site. For large spills, contact your institution's EHS department.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
